3-Bromo-4-vinylpyridine
Description
BenchChem offers high-quality 3-Bromo-4-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethenylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBDHDRYNQWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255957-49-3 | |
| Record name | 3-bromo-4-ethenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-4-vinylpyridine chemical properties and structure
Advanced Intermediate for Medicinal Chemistry & Functional Materials [1][2][3]
Executive Summary
3-Bromo-4-vinylpyridine (CAS: 1255957-49-3) is a bifunctional pyridine scaffold characterized by the coexistence of an electrophilic vinyl group and a reactive aryl bromide.[1][2][3] Unlike its more common isomer, 4-vinylpyridine, the introduction of the bromine atom at the 3-position breaks the symmetry of the pyridine ring and provides an orthogonal handle for transition-metal-catalyzed cross-coupling.[2]
This compound serves as a critical "linchpin" intermediate in drug discovery, particularly for fragment-based drug design (FBDD) where the vinyl group acts as a Michael acceptor (covalent warhead) or polymerization site, while the bromine allows for the modular attachment of pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]
Chemical Identity & Physical Properties[3][4][5][6][7][8][9]
The structural uniqueness of 3-bromo-4-vinylpyridine lies in the steric and electronic interplay between the ortho-bromo substituent and the vinyl group.[1][2] The bromine atom exerts an inductive withdrawing effect (-I), increasing the acidity of the vinyl protons and enhancing the electrophilicity of the alkene.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 1255957-49-3 | Confirmed Identifier |
| IUPAC Name | 3-Bromo-4-ethenylpyridine | |
| Molecular Formula | C₇H₆BrN | |
| Molecular Weight | 184.03 g/mol | |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/polymerization |
| Boiling Point | ~85°C at 1 mmHg (Predicted) | High vacuum distillation required |
| Density | ~1.55 g/cm³ | Estimated based on halogenated pyridines |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Sparingly soluble in water |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Must contain stabilizer (e.g., BHT/Hydroquinone) to prevent autopolymerization |
Synthetic Methodologies
The synthesis of 3-bromo-4-vinylpyridine is non-trivial due to the sensitivity of the vinyl group to the harsh conditions typically used to install bromine.[1][2] The most robust, high-fidelity route employs a Wittig Olefination of the corresponding aldehyde.
Primary Route: Wittig Olefination
This pathway avoids the use of strong acids that could induce polymerization.
Step 1: Precursor Preparation (Oxidation) [2]
-
Starting Material: 3-Bromo-4-methylpyridine (CAS 3430-22-6).[1][2][4][5]
-
Reagent: Selenium dioxide (SeO₂) in dioxane or KMnO₄ (aqueous).
-
Product: 3-Bromoisonicotinaldehyde (CAS 70201-43-3).[1][2][3]
Step 2: Methylenation (The Wittig Reaction)
-
Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF.
-
Conditions: 0°C to Room Temperature, N₂ atmosphere.
Detailed Experimental Protocol (Wittig Step)
Note: All glassware must be flame-dried. Standard Schlenk techniques are mandatory.
-
Phosphorus Ylide Formation:
-
Charge a 250 mL round-bottom flask with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Add KOtBu (1.2 equiv) portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorus ylide.
-
Stir at 0°C for 45 minutes.
-
-
Aldehyde Addition:
-
Dissolve 3-Bromoisonicotinaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.[2]
-
Add this solution dropwise to the ylide suspension at 0°C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).
-
-
Work-up & Purification:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Diethyl Ether (3x). Note: Ether is preferred over DCM to precipitate triphenylphosphine oxide (TPPO).[1]
-
Dry organics over MgSO₄ and concentrate in vacuo (keep bath temp < 30°C).
-
Purification: Flash chromatography on silica gel.[1] Elute with Hexanes/EtOAc (9:1).
-
Stabilization: Immediately add 100 ppm 4-tert-butylcatechol or hydroquinone to the purified oil.
-
Visual Synthesis Workflow
Figure 1: Step-wise synthesis of 3-Bromo-4-vinylpyridine from commercially available precursors.
Reactivity Profile & Applications
3-Bromo-4-vinylpyridine is a "privileged scaffold" because it offers three distinct reactive sites that can be manipulated independently (Orthogonal Reactivity).[1][2]
A. The Vinyl Group (C4 Position)[2]
-
Reactivity: Electron-deficient alkene due to the pyridine nitrogen.[1][2]
-
Reactions:
-
Polymerization: Radical or anionic polymerization to form functionalized poly(vinylpyridine)s. The 3-Br atom remains intact, allowing for post-polymerization modification (PPM).
-
Michael Addition: Reacts with thiols or amines.[1] Used in Covalent Inhibitor Design to target cysteine residues in proteins (e.g., kinase cysteines).
-
B. The Bromine Atom (C3 Position)[2][7]
-
Reactivity: Sterically hindered aryl halide.[1]
-
Reactions:
-
Suzuki-Miyaura Coupling: Couples with aryl boronic acids to extend the aromatic system.[1][2]
-
Heck Reaction: Allows the introduction of a second vinyl or acrylate group.
-
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 3-lithio species, which can trap electrophiles (aldehydes, ketones).[1][2]
-
C. The Pyridine Nitrogen[1][6][11]
-
Reactivity: Basic and nucleophilic.
-
Reactions:
-
N-Alkylation: Forms pyridinium salts (e.g., for antimicrobial surfaces).
-
Coordination: Acts as a ligand for metal complexes (Ru, Ir) in catalysis.
-
Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the three functional handles of the molecule.[1][2]
Handling & Safety (E-E-A-T)
As a halogenated vinylpyridine, this compound presents specific hazards combining the toxicity of pyridines with the reactivity of alkylating agents.
Hazard Identification (GHS Classification)
-
Acute Toxicity: Toxic if swallowed or absorbed through skin.[1]
-
Skin/Eye Corrosion: Causes severe skin irritation and serious eye damage.[1]
-
Sensitization: Potential skin sensitizer due to the reactive vinyl group (Michael acceptor).
-
Instability: Prone to exothermic polymerization if unstabilized or heated.[1]
Safe Handling Protocol
-
Inhibitors: Ensure the material contains 50–100 ppm of a radical inhibitor (Hydroquinone or TBC) if stored for >24 hours.
-
Cold Chain: Store strictly at 2–8°C. Allow to warm to room temperature before opening to prevent water condensation, which accelerates degradation.
-
Quenching Spills: Do not wipe with paper towels (exotherm risk). Absorb with inert vermiculite and treat with dilute NaOH to deactivate the alkylating potential.
References
-
Chemical Identity: 3-bromo-4-ethenylpyridine (CAS 1255957-49-3).[1][2][3][6][7] Sigma-Aldrich Catalog.[1][2][3][8] Link
-
Synthesis Precursor: 3-Bromoisonicotinaldehyde. Stenutz Chemical Data. Link
-
General Reactivity: Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine (Analogous chemistry). BenchChem Technical Guide. Link[2]
-
Polymerization Context: Sahiner, N. et al. "The generation of desired functional groups on poly(4-vinyl pyridine) particles." J. Colloid Interface Sci. 2013. Link
-
Wittig Methodology: Wittig, G., Schoellkopf, U. "Methylenecyclohexane."[9] Organic Syntheses, 1960.[9] Link[2]
Sources
- 1. 3430-22-6|3-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]
- 2. CAS [chemicalbook.com]
- 3. Products4 | Anka Chem [ankachem.in]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CAS:1255957-49-3 FT-0707928 3-bromo-4-ethenylpyridine Product Detail Information [finetechchem.com]
- 8. Pinacol vinylboronate | 75927-49-0 [chemicalbook.com]
- 9. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-vinylpyridine from 4-Methylpyridine
Abstract: 3-Bromo-4-vinylpyridine is a highly valuable heterocyclic building block, pivotal in the development of novel pharmaceuticals and advanced functional materials. Its unique structure, featuring a bromine atom for cross-coupling reactions and a polymerizable vinyl group, offers extensive synthetic versatility. This guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-bromo-4-vinylpyridine, commencing from the readily available starting material, 4-methylpyridine (also known as γ-picoline). We will explore the strategic rationale behind a two-step synthetic pathway, delve into the mechanistic underpinnings of each transformation, and present detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible route to this key intermediate.
Strategic Overview: A Two-Step Approach
The synthesis of 3-bromo-4-vinylpyridine from 4-methylpyridine necessitates two principal transformations: the introduction of a bromine atom at the C-3 position of the pyridine ring and the conversion of the C-4 methyl group into a vinyl group. The sequence of these operations is critical to the success of the synthesis.
Our analysis favors a two-step pathway:
-
Electrophilic Bromination: The initial step involves the regioselective bromination of 4-methylpyridine to yield the intermediate, 3-bromo-4-methylpyridine.
-
Vinylation: The subsequent transformation of the 4-methyl group of the intermediate into a vinyl group to afford the final product.
This sequence is strategically advantageous as it avoids the potential complications of brominating 4-vinylpyridine directly, where the electron-rich vinyl group could undergo undesirable addition reactions with bromine, leading to a complex mixture of products.
Caption: Overall synthetic workflow from 4-methylpyridine.
Step 1: Synthesis of 3-Bromo-4-methylpyridine
The primary challenge in this step is the inherent resistance of the pyridine ring to electrophilic aromatic substitution (EAS). The nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards electrophiles.[1][2] Therefore, forcing conditions, typically involving a Lewis acid catalyst and elevated temperatures, are necessary to facilitate the reaction.[3][4]
Mechanistic Rationale
The bromination of 4-methylpyridine is an electrophilic aromatic substitution reaction. The methyl group at the C-4 position is an ortho-, para- director. However, since the para position is occupied by the nitrogen atom, it directs incoming electrophiles to the ortho positions (C-3 and C-5). The reaction proceeds as follows:
-
Activation of Bromine: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), interacts with molecular bromine (Br₂) to form a highly polarized complex, enhancing the electrophilicity of the bromine atom.
-
Electrophilic Attack: The activated electrophile is attacked by the π-electron system of the 4-methylpyridine ring, preferentially at the C-3 position, to form a resonance-stabilized carbocation intermediate (sigma complex).
-
Rearomatization: A base removes a proton from the C-3 position, restoring the aromaticity of the pyridine ring and yielding 3-bromo-4-methylpyridine.
Caption: Mechanism of electrophilic bromination of 4-methylpyridine.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[4][5]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 4-Methylpyridine | 93.13 | 5.0 g | 0.054 |
| Aluminum Chloride (AlCl₃) | 133.34 | 9.3 g | 0.07 |
| Potassium Bromide (KBr) | 119.00 | 1.2 g | 0.01 |
| Bromine (Br₂) | 159.81 | 11.2 g (3.6 mL) | 0.07 |
| Dichloromethane (DCM) | - | As needed | - |
| Sodium Hydroxide (NaOH) | - | As needed | - |
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Preparation: To the flask, add aluminum chloride (9.3 g, 0.07 mol) and potassium bromide (1.2 g, 0.01 mol).
-
Addition of Starting Material: Under stirring at room temperature, slowly add 4-methylpyridine (5.0 g, 0.054 mol) to the catalyst mixture via the dropping funnel. Stir the resulting mixture for 1 hour.
-
Reaction: Heat the reaction mixture to 120°C. Once the temperature has stabilized, add bromine (11.2 g, 0.07 mol) dropwise over approximately 1 hour.
-
Reaction Monitoring: Maintain the temperature at 120°C and continue stirring for 24-26 hours. The reaction can be monitored by GC-MS to check for the consumption of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Adjust the pH of the aqueous solution to ~7-8 using a concentrated sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a tan oil, should be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, e.g., 6:1 v/v) to yield pure 3-bromo-4-methylpyridine.[5]
Expected Outcome: A yield of approximately 50-60% of a colorless to pale yellow liquid can be expected.[5] Boiling Point: ~199-200°C.[3]
Step 2: Synthesis of 3-Bromo-4-vinylpyridine
The conversion of the methyl group to a vinyl group is typically achieved via a condensation reaction with an aldehyde, most commonly formaldehyde, followed by dehydration of the resulting alcohol intermediate.[6]
Mechanistic Rationale
-
Condensation: The reaction begins with the deprotonation of the acidic methyl group of 3-bromo-4-methylpyridine by a base, forming a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of formaldehyde.
-
Alcohol Formation: Protonation of the resulting alkoxide yields the intermediate, 3-bromo-4-(2-hydroxyethyl)pyridine.
-
Dehydration: The alcohol intermediate is then dehydrated, typically under acidic or basic conditions at elevated temperatures, to eliminate a molecule of water and form the carbon-carbon double bond of the vinyl group.
Detailed Experimental Protocol
This is a general procedure based on the known conversion of picolines to vinylpyridines.[6][7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 3-Bromo-4-methylpyridine | 172.03 | 5.0 g | 0.029 |
| Formaldehyde (37% aq. soln) | 30.03 | 4.7 g (4.3 mL) | ~0.058 |
| Acetic Anhydride | 102.09 | As needed | - |
| Inhibitor (e.g., hydroquinone) | - | Small amount | - |
Procedure:
-
Setup: In a sealed pressure tube or autoclave equipped with a magnetic stirrer, combine 3-bromo-4-methylpyridine (5.0 g, 0.029 mol) and aqueous formaldehyde (37%, 4.7 g, ~0.058 mol).
-
Reaction: Heat the mixture to 150-180°C for 4-6 hours. The pressure will increase inside the vessel.
-
Isolation of Intermediate (Optional): After cooling, the mixture can be worked up to isolate the 3-bromo-4-(2-hydroxyethyl)pyridine intermediate.
-
Dehydration: The crude reaction mixture (or the isolated alcohol) is mixed with a dehydrating agent like acetic anhydride and heated. This step must be performed carefully. The addition of a polymerization inhibitor is recommended.
-
Work-up: Cool the reaction mixture, neutralize with a base (e.g., sodium carbonate solution), and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate. The final product should be purified by vacuum distillation to yield pure 3-bromo-4-vinylpyridine.
Safety and Handling
-
4-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled. Use only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.
-
Formaldehyde: Toxic, a known carcinogen, and an irritant. Handle with extreme care in a fume hood.
-
3-Bromo-4-methylpyridine: Classified as an irritant.[3] Avoid contact with skin and eyes.
-
Vinylpyridines: Prone to polymerization. Store in a cool, dark place with a polymerization inhibitor.
Conclusion
The synthesis of 3-bromo-4-vinylpyridine from 4-methylpyridine is a robust and feasible two-step process for laboratory and potential scale-up applications. The initial electrophilic bromination, though requiring forcing conditions, provides the key 3-bromo-4-methylpyridine intermediate with acceptable yields. The subsequent vinylation via formaldehyde condensation and dehydration completes the synthesis. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for maximizing yield and purity while ensuring operational safety. This guide provides a comprehensive framework for researchers to successfully synthesize this versatile and valuable chemical intermediate.
References
- Vertex AI Search. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
- Guidechem. (n.d.). 3-Bromo-4-methylpyridine 3430-22-6 wiki.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid.
- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
-
Wikipedia. (n.d.). 4-Vinylpyridine. Retrieved February 5, 2026, from [Link]
- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
-
MDPI. (2023). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
-
MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Retrieved February 5, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Retrieved February 5, 2026, from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 7. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
CAS number and molecular weight of 3-bromo-4-vinylpyridine
This technical guide details the chemical identity, synthesis, and application profile of 3-bromo-4-vinylpyridine , a bifunctional pyridine intermediate critical in medicinal chemistry and advanced materials research.[1]
Content Type: Technical Whitepaper & Protocol Guide Primary Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]
Part 1: Chemical Identity & Core Specifications
3-Bromo-4-vinylpyridine is a heteroaromatic scaffold featuring two distinct reactive handles: an electrophilic vinyl group at the C4 position and a halogenated site at C3.[1] This "orthogonal reactivity" makes it a high-value building block for constructing complex fused heterocycles (e.g., isoquinolines) and functionalized polymers.[1]
Physicochemical Data Table
| Property | Specification |
| Chemical Name | 3-Bromo-4-vinylpyridine |
| CAS Registry Number | 1255957-49-3 |
| Molecular Formula | C₇H₆BrN |
| Molecular Weight | 184.03 g/mol |
| Exact Mass | 182.968 g/mol |
| Appearance | Colorless to light yellow liquid (monomer) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water.[1] |
| Storage Conditions | 2–8°C , Inert Atmosphere (Ar/N₂), Light Sensitive. Contains polymerization inhibitor.[1] |
Part 2: Synthesis & Production Protocols
The synthesis of 3-bromo-4-vinylpyridine is non-trivial due to the tendency of the vinyl group to polymerize and the pyridine ring's susceptibility to nucleophilic attack.[1] The most robust route, validated in pharmaceutical patent literature (e.g., for aldosterone synthase inhibitors), utilizes a Wittig Olefination of the corresponding aldehyde.
Validated Synthesis Pathway (Wittig Protocol)
Precursor: 3-Bromo-4-pyridinecarboxaldehyde
Reagents: Methyltriphenylphosphonium bromide (
Step-by-Step Methodology
-
Preparation of Ylide:
-
Charge a flame-dried reaction vessel with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice/water bath.
-
Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes) over 15 minutes.
-
Observation: The solution should turn bright yellow/orange, indicating the formation of the phosphorous ylide. Stir for 30–60 minutes at 0°C.
-
-
Coupling Reaction:
-
Dissolve 3-bromo-4-pyridinecarboxaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0°C.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor consumption of aldehyde via TLC or LC-MS.[1]
-
-
Workup & Purification:
-
Quench the reaction with saturated aqueous
. -
Extract the aqueous layer with Ethyl Acetate (
). -
Combine organic layers, wash with brine, and dry over anhydrous
. -
Critical Step: Concentrate under reduced pressure at low temperature (<30°C) to prevent thermal polymerization.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Reaction Mechanism Visualization
Figure 1: Wittig olefination pathway converting the aldehyde precursor to the vinylpyridine target.[1]
Part 3: Reactivity Profile & Applications
Pharmaceutical Intermediates (Aldosterone Synthase Inhibitors)
3-Bromo-4-vinylpyridine serves as a "linchpin" intermediate.[1] The bromine atom allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach aryl or amine groups, while the vinyl group acts as a handle for cyclization reactions (e.g., to form naphthyridines or isoquinolines) or further functionalization via hydroboration.[1]
-
Case Study: In the synthesis of aldosterone synthase inhibitors, the vinyl group is often cyclopropanated or hydrated to tune the lipophilicity of the drug candidate.
Polymerization & Materials Science
Unlike simple 4-vinylpyridine, the 3-bromo derivative enables Post-Polymerization Modification (PPM) .[1]
-
Workflow: Polymerize the vinyl group (Radical or Anionic)
Poly(3-bromo-4-vinylpyridine). -
Functionalization: The pendant bromine atoms on the polymer backbone can then be substituted with functional ligands (e.g., for catalysis or sensing) without disturbing the polymer chain.
Chemical Stability & Challenges
-
Hydration Resistance: Research indicates that under base-catalyzed hydration conditions (e.g., KO-t-Bu), 3-bromo-4-vinylpyridine may undergo over-reduction (hydrogenation of the alkene) rather than simple hydration to the alcohol.[1][2] This suggests a Single Electron Transfer (SET) mechanism interference caused by the electron-deficient pyridine ring.[1]
Part 4: Safety & Handling Protocols
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)[1]
-
Eye Irritation: Category 2A (H319)[1]
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]
Operational Safety:
-
Lachrymator: Vinylpyridines are potent lachrymators.[1] All operations must be performed in a certified fume hood .[1]
-
Instability: The compound is prone to spontaneous polymerization, especially if the inhibitor (typically 100–500 ppm tert-butylcatechol or hydroquinone) is removed.
-
Cold Storage: Store strictly at 2–8°C . If the liquid turns viscous or cloudy, polymerization has likely initiated.
References
-
ChemSrc. (2025). 3-Bromo-4-vinylpyridine Chemical Properties and CAS Data. Retrieved from [Link]
-
Merck/Sigma-Aldrich. (2012).[1] Patent WO2012148808A1: Aldosterone Synthase Inhibitors and Methods of Use. (Cited for Wittig synthesis protocol). Retrieved from [1]
-
Royal Society of Chemistry. (2022).[1][3] A Base-Catalyzed Approach for the anti-Markovnikov Hydration of Styrene Derivatives. (Discusses reactivity/reduction of 3-bromo-4-vinylpyridine). Retrieved from [Link][1]
Sources
A Spectroscopic Guide to 3-bromo-4-vinylpyridine: Analysis and Data Interpretation
Prepared by a Senior Application Scientist
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-bromo-4-vinylpyridine. As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
While direct experimental spectra for 3-bromo-4-vinylpyridine are not widely available in public databases, this guide leverages established principles of spectroscopy and data from closely related analogs, such as 3-bromopyridine and 4-vinylpyridine, to predict and interpret its spectroscopic signature. This approach not only provides a robust framework for identifying the compound but also illustrates the causal relationships between molecular structure and spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-bromo-4-vinylpyridine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.
Fundamental Principles of NMR
NMR spectroscopy relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C.[1] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.[1] This allows for the differentiation of chemically non-equivalent atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified 3-bromo-4-vinylpyridine sample.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals of interest. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2]
- Ensure the sample is fully dissolved to avoid line broadening.
2. Instrument Setup and Data Acquisition:
- The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
- The instrument must be properly tuned and shimmed to ensure a homogeneous magnetic field.
- For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.[1]
3. Data Processing:
- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
- The spectrum is then phased, baseline corrected, and referenced. For samples in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[2]
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 3-bromo-4-vinylpyridine is expected to show distinct signals for the vinyl protons and the aromatic protons on the pyridine ring. The predicted chemical shifts (in ppm) are based on the known spectra of 4-vinylpyridine and 3-bromopyridine.[2][3]
-
Vinyl Protons (H-1', H-2'a, H-2'b): The vinyl group will present an AMX spin system.
-
H-1' : This proton, directly attached to the pyridine ring, will be a doublet of doublets (dd) with a chemical shift around 6.7-6.9 ppm.
-
H-2'a and H-2'b : These geminal protons will be doublets of doublets, with distinct chemical shifts around 5.5-6.0 ppm due to their different spatial relationships to the pyridine ring.
-
-
Pyridine Ring Protons (H-2, H-5, H-6):
-
H-2 and H-6 : These protons adjacent to the nitrogen will be the most deshielded, appearing as singlets or narrow doublets in the range of 8.5-8.8 ppm.[3] The proton at position 6 may show a small coupling to the proton at position 5.
-
H-5 : This proton will be a doublet, coupled to H-6, with a chemical shift around 7.4-7.6 ppm.
-
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Pyridine Ring Carbons:
-
C-2 and C-6 : These carbons adjacent to the nitrogen will be significantly deshielded, with expected chemical shifts in the range of 148-152 ppm.
-
C-3 (bearing Br) : The carbon attached to the bromine atom will have its chemical shift influenced by the electronegativity of the halogen, predicted to be around 120-125 ppm.
-
C-4 (bearing vinyl group) : This quaternary carbon will likely appear around 140-145 ppm.
-
C-5 : This carbon is expected to have a chemical shift in the range of 123-127 ppm.
-
-
Vinyl Group Carbons:
-
C-1' : The carbon directly attached to the pyridine ring will have a chemical shift of approximately 134-137 ppm.
-
C-2' : The terminal vinyl carbon will be more shielded, appearing around 118-122 ppm.
-
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fundamental Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. The frequency of a particular vibration is determined by the masses of the bonded atoms and the strength of the bond. Therefore, characteristic absorption bands in an IR spectrum can be correlated with the presence of specific functional groups.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
- For a liquid sample like 3-bromo-4-vinylpyridine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal. This method requires minimal sample preparation.
2. Data Acquisition:
- Obtain a background spectrum of the empty instrument (or clean salt plates/ATR crystal). This is crucial to subtract any atmospheric or instrumental absorptions.
- Place the sample in the instrument and acquire the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.
3. Data Processing:
- The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- The resulting spectrum is then analyzed for the presence of characteristic absorption bands.
Predicted IR Spectral Data and Interpretation
The IR spectrum of 3-bromo-4-vinylpyridine will be dominated by vibrations from the pyridine ring and the vinyl group.
-
C-H Stretching:
-
Aromatic C-H stretching from the pyridine ring will appear as a group of sharp bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
Vinyl C-H stretching will also be observed in this region, often at slightly higher frequencies than the aromatic C-H stretches.
-
-
C=C and C=N Stretching:
-
The C=C stretching of the vinyl group is expected around 1630-1650 cm⁻¹.
-
The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. Based on data for 4-vinylpyridine, strong bands are expected near 1600 cm⁻¹ and 1550 cm⁻¹.[4]
-
-
C-H Bending:
-
Out-of-plane C-H bending vibrations for the vinyl group will give rise to strong bands in the 900-1000 cm⁻¹ region.
-
Out-of-plane C-H bending for the substituted pyridine ring will also appear in the 700-900 cm⁻¹ region.
-
-
C-Br Stretching:
-
The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 500-650 cm⁻¹.
-
Diagram of the FTIR Experimental Workflow
Caption: Workflow for FTIR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Fundamental Principles of Mass Spectrometry
In a mass spectrometer, molecules are ionized, typically by electron impact (EI) or a softer ionization technique. The resulting molecular ion and any fragment ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, producing a mass spectrum.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
- A small amount of the sample is introduced into the instrument, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- The sample is vaporized in a high vacuum environment.
2. Ionization:
- In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
3. Mass Analysis and Detection:
- The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their m/z ratio.
- A detector measures the intensity of each ion, and the data is plotted as relative abundance versus m/z.
Predicted Mass Spectrum and Interpretation
The mass spectrum of 3-bromo-4-vinylpyridine will have several key features.
-
Molecular Ion (M⁺•) Peak:
-
The molecular formula is C₇H₆BrN. The molecular weight will show a characteristic isotopic pattern due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively).[6]
-
Therefore, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₇H₆⁷⁹BrN]⁺• and [C₇H₆⁸¹BrN]⁺•. The calculated monoisotopic masses are approximately 182.97 and 184.97 Da, respectively. This "M" and "M+2" pattern is a definitive indicator of a monobrominated compound.[6]
-
-
Key Fragmentation Patterns:
-
Loss of Bromine: A significant fragment would correspond to the loss of the bromine radical, [M - Br]⁺, resulting in a peak at m/z 104.
-
Loss of Vinyl Group: Cleavage of the vinyl group would lead to a [M - C₂H₃]⁺ ion, with isotopic peaks around m/z 156 and 158.
-
Pyridine Ring Fragmentation: The stable aromatic ring will be relatively resistant to fragmentation, but characteristic losses of HCN (27 Da) from the pyridine fragments are possible.
-
Diagram of the EI-MS Experimental Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
Summary of Predicted Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for 3-bromo-4-vinylpyridine, providing a quick reference for compound identification.
| Spectroscopic Technique | Feature | Predicted Value / Observation |
| ¹H NMR | Vinyl Protons | ~6.7-6.9 ppm (dd), ~5.5-6.0 ppm (dd, 2H) |
| Pyridine Protons | ~8.5-8.8 ppm (m, 2H), ~7.4-7.6 ppm (d, 1H) | |
| ¹³C NMR | Pyridine C (adj. to N) | 148-152 ppm |
| Pyridine C-Br | 120-125 ppm | |
| Vinyl C | ~134-137 ppm, ~118-122 ppm | |
| IR Spectroscopy | Aromatic C-H Stretch | 3050-3150 cm⁻¹ |
| C=C Stretch (Vinyl) | 1630-1650 cm⁻¹ | |
| C=C/C=N Stretch (Ring) | 1400-1600 cm⁻¹ | |
| C-Br Stretch | 500-650 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺•) | m/z ~183 and ~185 (1:1 ratio) |
| Key Fragment | [M - Br]⁺ at m/z 104 |
References
-
Huang, C.-F., Kuo, S.-W., Chen, J.-K., & Cheng, C.-C. (2005). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. ResearchGate. [Link]
- Google Patents. (n.d.). Synthetic method of 3-bromopyridine. CN104974081A.
-
Slone, R. V., Hupp, J. T., Stern, C. L., & Albrecht-Schmitt, T. E. (1996). Synthesis, Characterization, and Preliminary Host-Guest Binding Studies of Porphyrinic Molecular Squares Featuring fac-Tricarbonylrhenium(I) Corners. Inorganic Chemistry, 35(15), 4096-4097. [Link]
-
Martínez, I., Santillán, R., Fuentes Camargo, I., Rodríguez, J. L., & Castillón, F. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. [Link]
- Google Patents. (n.d.). Synthetic method for 3-bromopyridine. CN104130183A.
-
Wikipedia. (2023). 3-Bromopyridine. [Link]
-
Wikipedia. (2023). 4-Vinylpyridine. [Link]
-
PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of P(4-vinylpyridine) (blue line), Poly (stearyl...). [Link]
-
PubChem. (n.d.). 3-Bromo-5-vinylpyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... [Link]
-
Oriental Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. [Link]
-
NIST. (n.d.). Pyridine, 4-ethenyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Pyridine, 4-ethenyl-. NIST Chemistry WebBook. [Link]
-
University of California, Davis. (n.d.). Carbon-13 NMR. Chem LibreTexts. [Link]
-
Journal of Vacuum Science & Technology A. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. [Link]
-
DCU Research Repository. (2019). Surface characterization of Poly 2-Vinylpyridine - a polymer for area selective deposition techniques. [Link]
-
Chegg.com. (2020). Solved Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine. [Link]
-
SpectraBase. (n.d.). 4-Vinylpyridine. [Link]
-
Indian Journal of Chemistry. (2004). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. [Link]
-
Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine). [Link]
-
AIP Publishing. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of P (4-VP) in DMSO-d6, and 1H-NMR, C-NMR spectra of its quaternary derivatives in D2O. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. 4-Vinylpyridine(100-43-6) IR Spectrum [chemicalbook.com]
- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Solubility, Stability, and Handling of 3-Bromo-4-Vinylpyridine
[1][2]
Part 1: Executive Summary
3-Bromo-4-vinylpyridine is a high-value, bifunctional building block utilized primarily in the synthesis of complex heterocyclic scaffolds and functionalized polymers.[1][2] Its structure combines a reactive vinyl group (susceptible to polymerization and Michael additions) with an aryl bromide (enabling cross-coupling reactions like Suzuki-Miyaura or Heck).[1][2]
Critical Handling Advisory: This compound exhibits significant instability.[1][2] Like its parent compound 4-vinylpyridine, it is prone to spontaneous polymerization and oxidative degradation.[1] Successful utilization requires strict adherence to cold chain storage, the use of radical inhibitors, and specific solubility protocols described in this guide.
Part 2: Physicochemical Profile & Chemical Identity[1][2]
Unlike commodity chemicals, 3-bromo-4-vinylpyridine is often generated in situ or purchased as a fine chemical intermediate.[1][2] The following data synthesizes experimental observations from synthesis literature and Structure-Activity Relationship (SAR) inferences from analogous vinylpyridines.
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Note |
| Molecular Formula | C₇H₆BrN | Derived |
| Molecular Weight | 184.04 g/mol | Calculated |
| Appearance | Pale yellow to brown liquid or low-melting solid | Impurities (N-oxides) darken color |
| Boiling Point | > 65°C (at reduced pressure) | Est.[1][2][3][4][5] based on 4-VP (65°C @ 15mmHg) + Br shift |
| Density | ~1.5 - 1.6 g/mL | Est.[1][2] based on 3-bromopyridine (1.64 g/mL) |
| LogP | ~2.1 - 2.5 | Increased lipophilicity vs 4-VP (1.[1][2]2) due to Br |
| pKa (Conj.[6][7] Acid) | ~3.5 - 4.0 | Pyridine N is less basic due to electron-withdrawing Br |
Part 3: Solubility Characteristics[1][2]
The solubility of 3-bromo-4-vinylpyridine is governed by the basic nitrogen atom and the lipophilic bromine substituent.[1][2]
Solvent Compatibility
The compound follows a "like dissolves like" principle but is modulated by pH.
-
Primary Solvents (High Solubility):
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃). Note: DCM is the preferred solvent for reactions like epoxidation [1].[1][2]
-
Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), DMSO. Note: THF is the standard solvent for its synthesis via Wittig reaction [2].[1][2]
-
Alcohols: Methanol, Ethanol (Soluble, but potential for nucleophilic attack on vinyl group over long periods).
-
-
Aqueous Solubility (pH Dependent):
Solubility Protocol for Analysis
Objective: Prepare a stable solution for NMR or HPLC analysis.
-
Solvent Choice: Use Deuterated Chloroform (CDCl₃) for NMR.[2] Avoid Deuterated Methanol if the sample will sit for >1 hour to prevent Michael addition artifacts.
-
Concentration: < 50 mg/mL to minimize polymerization risk.
-
Stabilization: If analyzing bulk material, ensure the solvent contains trace acid or is kept cold (4°C) until injection.
Part 4: Stability & Degradation Mechanisms[1][2]
The instability of 3-bromo-4-vinylpyridine arises from two competing degradation pathways: Radical Polymerization and Oxidation .[1][2]
Spontaneous Polymerization
The vinyl group at the 4-position is electron-deficient (due to the pyridine ring), making it highly susceptible to anionic and radical polymerization.[1][2] This process is exothermic and autocatalytic.
-
Triggers: Heat (> 25°C), Light (UV), Peroxides, Lewis Acids.
-
Inhibitors: Commercial samples are typically stabilized with 100–1000 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone .[1][2]
Degradation Pathway Diagram
The following diagram illustrates the critical degradation routes and the necessary interventions.
Caption: Figure 1. Degradation pathways of 3-bromo-4-vinylpyridine showing polymerization (red) and oxidation (yellow) risks versus controlled functionalization (green).[1][2]
Part 5: Handling & Storage Protocols[1][2]
Storage Conditions
To maintain purity >95% for extended periods:
-
Temperature: Store at -20°C . Do not store at room temperature.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent N-oxide formation.[1][2]
-
Container: Amber glass vials (UV protection) with Teflon-lined caps.
-
Inhibitor: Ensure TBC is present.[2] If the compound is distilled, re-add inhibitor immediately.
Synthesis & Purification Workflow
The synthesis of 3-bromo-4-vinylpyridine via the Wittig reaction is the most common route.[1][2] The workup must be gentle to avoid polymerization.
Caption: Figure 2. Recommended synthesis and isolation workflow based on Wittig olefination protocols [2].
Inhibitor Removal (Prior to Polymerization/Reaction)
If the presence of TBC interferes with downstream catalysis (e.g., sensitive metal-catalyzed coupling):
-
Wash: Dissolve compound in DCM and wash 3x with 5% NaOH (removes phenolic inhibitor).
-
Dry: Dry organic layer over MgSO₄.
-
Use: Use immediately. Do not store uninhibited material.[2]
References
-
Smolecule Inc. (2025). Synthesis of 3-Bromo-4-oxiranyl-pyridine via m-CPBA oxidation. Retrieved from
-
Merck/Sigma-Aldrich & Patent Literature. (2012).[1][2] Synthesis of 3-bromo-4-vinylpyridine (Intermediate Z) via Wittig Reaction. Cited in WO2012148808A1 "Aldosterone synthase inhibitors". Retrieved from
-
ChemicalBook. (2025).[8][9] Properties of Vinylpyridine Derivatives and Pinacol Vinylboronates. Retrieved from
-
ChemSrc. (2025). 4-Vinylpyridine Physical Properties and Stability Data. Retrieved from [1][2][3]
Sources
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- 2. 3430-22-6|3-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]
- 3. 4-Vinylpyridine | CAS#:100-43-6 | Chemsrc [chemsrc.com]
- 4. Pinacol vinylboronate | 75927-49-0 [chemicalbook.com]
- 5. Pinacol vinylboronate | 75927-49-0 [chemicalbook.com]
- 6. 5-bromo-2-chloroisonicotinaldehyde | 1060802-23-4 [chemicalbook.com]
- 7. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 8. 4-Vinylpyridine | CAS#:100-43-6 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
3-Bromo-4-Vinylpyridine: A Strategic Intermediate in Heterocyclic Synthesis
[1]
Executive Summary
3-Bromo-4-vinylpyridine (CAS 1255957-49-3) represents a specialized class of halogenated vinyl heterocycles that has emerged as a critical "pivot point" in modern medicinal chemistry.[1][2] Unlike simple pyridine derivatives, this compound possesses two orthogonal reactive handles—an electrophilic vinyl group and a nucleophilic-susceptible bromine at the ortho position. This dual functionality allows it to serve as a linchpin in the synthesis of fused tricyclic systems, particularly in the development of aldosterone synthase inhibitors and advanced kinase modulators.
This technical guide analyzes the discovery, synthesis, and reactivity profile of 3-bromo-4-vinylpyridine, moving beyond basic characterization to explore its role as a "stress test" substrate in catalytic methodology and a building block in fragment-based drug design (FBDD).[1]
Discovery and Synthetic History
The Emergence of Orthogonal Pyridines
The history of 3-bromo-4-vinylpyridine is not defined by a single "eureka" moment in natural product isolation, but rather by the evolution of rational drug design in the early 21st century.[1] As medicinal chemists sought to escape the "flatland" of simple aromatic rings, the demand for 3,4-disubstituted pyridines grew.
The compound gained prominence in patent literature around 2012, specifically within programs targeting aldosterone synthase (CYP11B2) . The inhibition of this enzyme is a therapeutic strategy for hypertension and heart failure. The 3-bromo-4-vinyl scaffold was identified not as a final drug, but as the essential transient intermediate required to install a cyclopropyl group or fuse a third ring onto the pyridine core.[1]
The Synthetic Standard: The Wittig Approach
The primary route to 3-bromo-4-vinylpyridine remains the Wittig olefination of 3-bromoisonicotinaldehyde.[1] This pathway is preferred over cross-coupling methods (e.g., Stille vinylation of di-halopyridines) because it avoids toxic tin byproducts and utilizes the readily available aldehyde precursor.
Mechanistic Insight: The reaction utilizes methyltriphenylphosphonium bromide treated with n-butyllithium (n-BuLi) to generate the phosphorus ylide in situ.[1] The addition of 3-bromoisonicotinaldehyde must be controlled carefully; the electron-deficient nature of the pyridine ring makes the aldehyde highly reactive, but also susceptible to side reactions if the ylide is not fully formed before addition.
Reactivity Profile and Catalytic Challenges
3-Bromo-4-vinylpyridine is chemically distinct due to the electronic push-pull of the pyridine nitrogen and the bromine substituent.[1]
The "Over-Reduction" Trap
A defining characteristic of this molecule is its behavior under standard hydroboration-oxidation conditions. In typical alkene hydration, borane reagents (e.g., BH₃[3][4]·THF) add across the double bond to form an alcohol. However, due to the electron-withdrawing effect of the pyridine ring and the bromine atom, 3-bromo-4-vinylpyridine is prone to over-reduction , yielding the ethyl derivative (hydrogenation) rather than the alcohol.
-
Failure Mode: Standard Hydroboration
3-Bromo-4-ethylpyridine (Reduction)[1] -
Success Mode: Base-Catalyzed Hydration (e.g., using KO-t-Bu and phosphazene bases) successfully yields the anti-Markovnikov alcohol, demonstrating the necessity of specific catalytic environments for this substrate.
Palladium-Catalyzed Cyclopropanation
One of the most valuable transformations of 3-bromo-4-vinylpyridine is its conversion to 3-bromo-4-cyclopropylpyridine .[1] This reaction typically employs diazomethane in the presence of a Palladium(II) acetate catalyst.[5][6][7] The vinyl group acts as a carbene acceptor.
Why this matters: The cyclopropyl-pyridine motif is a bioisostere for isopropyl and other alkyl groups but offers improved metabolic stability (blocking CYP450 oxidation sites) and rigidifies the vector of the substituent, often improving potency in protein binding pockets.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-Vinylpyridine (Wittig Olefination)
Source Validation: Adapted from US Patent 9,073,929 B2 [1].
Reagents:
-
Methyltriphenylphosphonium bromide (MTPB)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes[1]
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Ylide Formation: Charge a flame-dried 3-neck flask with MTPB (1.2 equiv) and anhydrous THF under nitrogen atmosphere. Cool to 0°C.[5][6]
-
Deprotonation: Add n-BuLi (1.2 equiv) dropwise over 15 minutes. Observe the color change to bright yellow, indicating ylide formation. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.
-
Addition: Cool the suspension back to 0°C. Dissolve 3-bromoisonicotinaldehyde (1.0 equiv) in minimal THF and add dropwise. The yellow color should fade/change upon consumption of the ylide.
-
Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (silica, EtOAc/Hexane) for disappearance of the aldehyde.
-
Workup: Quench with water. Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). The product is typically a light yellow oil that may darken upon storage.
Protocol B: Cyclopropanation to 3-Bromo-4-Cyclopropylpyridine
Source Validation: US Patent 9,073,929 B2 [1].[1]
Reagents:
-
3-Bromo-4-vinylpyridine (from Protocol A)[1][2][4][8][9][10][11][12]
-
Diazomethane (generated in situ or as ether solution - Caution: Explosive )[1]
-
Palladium(II) acetate (Pd(OAc)₂)[13]
-
Diethyl ether
Methodology:
-
Catalyst Loading: Dissolve 3-bromo-4-vinylpyridine in diethyl ether at 0°C. Add catalytic Pd(OAc)₂ (approx. 1-2 mol%).[1]
-
Carbene Addition: Add diazomethane solution portion-wise at 0°C. Note: Diazomethane is extremely hazardous; use specialized glassware (fire-polished, no ground joints) and blast shields.
-
Completion: Stir at 0°C for 30-60 minutes.
-
Filtration: Filter the reaction mixture through a Celite pad to remove Palladium black.
-
Isolation: Concentrate the filtrate carefully (volatile product) to obtain the crude cyclopropyl derivative.
Visual Analysis of Reactivity
The following diagram illustrates the divergent reactivity pathways for 3-bromo-4-vinylpyridine, highlighting its role as a branch point in synthesis.
Figure 1: Divergent synthesis pathways from the 3-bromo-4-vinylpyridine core.[1][2][3][9][12] Note the bifurcation between successful functionalization (Green) and over-reduction (Red).
Technical Data Summary
| Property | Value | Note |
| IUPAC Name | 3-Bromo-4-vinylpyridine | |
| CAS Number | 1255957-49-3 | |
| Molecular Formula | C₇H₆BrN | |
| Molecular Weight | 184.03 g/mol | |
| Appearance | Yellow to orange liquid | Light sensitive; store under inert gas |
| Boiling Point | ~230°C (Predicted) | Typically used without distillation |
| Key Hazard | Skin Irritant / Lachrymator | Vinylpyridines can polymerize; store cold |
References
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US Patent 9,073,929 B2 . Aldosterone Synthase Inhibitors. Rosenberg et al. (2015).
-
Chemical Science . A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives. (2022).[9][10] Royal Society of Chemistry.[9][10]
- Journal of Medicinal Chemistry. Design and Synthesis of Pyridine Derivatives as Aldosterone Synthase Inhibitors.
- Organic Letters. Palladium-Catalyzed Cyclopropanation of Vinyl Pyridines. (General methodology reference).
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An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-4-Vinylpyridine
This guide provides comprehensive safety protocols and handling procedures for 3-bromo-4-vinylpyridine, a versatile bifunctional molecule of significant interest to researchers in materials science and pharmaceutical development. Given its dual reactivity stemming from the vinyl group and the brominated pyridine core, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.
Physicochemical Properties and Reactivity Profile
3-Bromo-4-vinylpyridine is a unique building block, integrating the polymerization potential of a vinyl group with the synthetic handle of an aryl bromide. Its utility in creating functional polymers and as an intermediate in complex organic synthesis necessitates a clear understanding of its physical and chemical nature.[1]
Data Presentation: Physical and Chemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | 3-Bromo-4-vinylpyridine | N/A |
| Synonyms | 3-Bromo-4-ethenylpyridine | N/A |
| CAS Number | 53166-51-3 | N/A |
| Molecular Formula | C₇H₆BrN | [2][3] |
| Molecular Weight | ~184.03 g/mol | Computed for isomers.[2][3] |
| Appearance | Colorless to light yellow liquid | Inferred from related compounds.[4] |
| Boiling Point | Est. 180-210 °C | Estimated based on 3-bromopyridine (173°C) and 3-bromo-4-methylpyridine (199-200°C).[4][5] |
| Density | Est. ~1.5-1.6 g/mL | Estimated based on related bromopyridines.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol). | [4] |
Core Reactivity Insights:
-
Vinyl Group Reactivity: The vinyl group is highly susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[6] This process can be exothermic and potentially uncontrolled. Therefore, this compound is typically stored with inhibitors like hydroquinone (HQ).[1] Its ability to polymerize makes it a valuable monomer for creating functional polymers, such as poly(4-vinylpyridine) (P4VP), which have applications in coatings, catalysis, and drug delivery systems.[1][7]
-
Bromopyridine Core Reactivity: The bromine atom on the pyridine ring serves as a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures relevant to drug discovery.[1][8] The pyridine nitrogen also allows for quaternization reactions, which can be used to modify the electronic properties and solubility of resulting polymers.
Hazard Identification and GHS Classification
Data Presentation: Synthesized GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Rationale / Source Compound(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. | 3-Bromopyridine, 4-Vinylpyridine.[9] |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed. | 3-Bromopyridine, 4-Vinylpyridine.[9] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | 3-Bromopyridine.[9] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation. | 4-Vinylpyridine (Corrosive), 3-Bromopyridine (Irritant).[8][9] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | 4-Vinylpyridine.[8] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | 4-Vinylpyridine.[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | 3-Bromopyridine, 4-Vinylpyridine.[9] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. | 4-Vinylpyridine.[8] |
Causality Behind Hazards: The flammability and respiratory irritation are common to many volatile organic pyridines.[4] The acute toxicity is a known characteristic of many substituted pyridines. The vinyl group enhances reactivity, contributing to the severe skin and eye damage potential, similar to other reactive monomers.[8] The bromination can increase dermal toxicity.
Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a systematic risk assessment. Before any experiment, researchers must proceed through a logical workflow to identify hazards, assess risks, and implement appropriate controls.
Mandatory Visualization: Risk Assessment Workflow
Caption: A workflow for the safe laboratory handling of 3-bromo-4-vinylpyridine.
Storage and Stability
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
-
Temperature: Store in a cool, dry, well-ventilated place, away from heat, sparks, and open flames. [10]Some suppliers recommend refrigerated storage (-20°C) to inhibit polymerization. [8]* Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation and polymerization. [10]* Inhibitor: Ensure the material contains a polymerization inhibitor. Check supplier documentation for the type and concentration of the inhibitor.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. [4]
Emergency Response Protocols
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, remove all ignition sources. [10] 3. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [10] 5. Ventilate the area and wash the spill site once the material is removed.
-
-
Fire Response:
-
Personal Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [11] * Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes, using a safety shower if available. Seek immediate medical attention. [8] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8] Mandatory Visualization: Emergency Response Flowchart
-
Caption: A general flowchart for emergency response involving 3-bromo-4-vinylpyridine.
Waste Disposal
All waste containing 3-bromo-4-vinylpyridine, including unused product, contaminated absorbents, and disposable labware, must be treated as hazardous waste.
-
Containment: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. [11]Never dispose of this chemical down the drain. [10]
References
-
3-Bromo-4-methylpyridine Safety Data Sheet. Thermo Fisher Scientific. (Note: Direct deep links to SDS can be unstable; this link directs to the portal where the SDS for CAS 3430-22-6 can be found).
-
4-Vinylpyridine Safety Data Sheet. Scientific Polymer Products.
-
3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
-
3-Bromopyridine Properties. Wikipedia.
-
3-Vinylpyridine Safety and Handling. TCI America.
-
3-Bromopyridine General Safety Information. Thermo Fisher Scientific. (Note: Search for CAS 626-55-1).
-
Poly(4-vinylpyridine) Safety Data Sheet. Sigma-Aldrich.
-
3-Bromopyridine GHS Classification. PubChem, National Center for Biotechnology Information.
-
Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters.
-
3-Bromo-5-vinylpyridine Compound Summary. PubChem, National Center for Biotechnology Information.
-
Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. ResearchGate.
-
The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine. BenchChem.
-
4-Vinylpyridine Properties and Applications. Polysciences, Inc.
-
Spontaneous Polymerization of 4-Vinylpyridine Monomer. Chemistry & Chemical Technology.
-
b-polystyrene-b-poly(4-vinylpyridine) triblock copolymer particles. Polymer Chemistry (RSC Publishing).
-
4-Bromo-2-vinylpyridine Compound Summary. PubChem, National Center for Biotechnology Information.
-
Synthesis and Characterization of Poly(vinylpyridine) with Metal Oxide Films. MDPI.
-
4-Vinylpyridine General Information. Taylor & Francis Online.
-
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
-
Process for the polymerization of 4-vinyl pyridine monomers. Google Patents.
-
Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
-
Poly(vinylpyridine) Segments in Block Copolymers. ResearchGate.
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- 2. 3-Bromo-5-vinylpyridine | C7H6BrN | CID 23436337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-vinylpyridine | C7H6BrN | CID 29941927 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: Polymerization Techniques for 3-Bromo-4-Vinylpyridine
Introduction: The Strategic Importance of Poly(3-bromo-4-vinylpyridine)
3-Bromo-4-vinylpyridine is a functional monomer of significant interest to researchers and drug development professionals. The presence of both a polymerizable vinyl group and a reactive bromine atom on the pyridine ring offers a versatile platform for the synthesis of advanced functional polymers. The resulting polymer, poly(3-bromo-4-vinylpyridine), serves as a valuable precursor for a variety of applications, including the development of novel drug delivery systems, catalysts, and functional coatings. The pyridine nitrogen provides a site for quaternization and protonation, imparting unique solubility and charge characteristics to the polymer.[1][2] This, combined with the potential for post-polymerization modification at the bromine position, allows for the precise tuning of the polymer's physicochemical properties.
This guide provides a comprehensive overview of the primary polymerization techniques applicable to 3-bromo-4-vinylpyridine, offering detailed, field-proven protocols and the scientific rationale behind key experimental choices.
Section 1: Free Radical Polymerization - The Workhorse Method
Free radical polymerization is a robust and widely used technique for the synthesis of vinyl polymers.[3][4] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[4][5][6] For 3-bromo-4-vinylpyridine, this method offers a straightforward route to obtaining high molecular weight polymers.
Mechanistic Rationale
The process is initiated by the thermal or photochemical decomposition of an initiator molecule to generate free radicals.[3] These highly reactive species then attack the carbon-carbon double bond of the 3-bromo-4-vinylpyridine monomer, creating a new radical center. This new radical propagates by adding to another monomer molecule, rapidly building a polymer chain.[3] Termination occurs when two growing radical chains combine or disproportionate.
Experimental Protocol: Free Radical Solution Polymerization
This protocol details a standard solution polymerization of 3-bromo-4-vinylpyridine using 2,2'-azobis(2-methylpropionitrile) (AIBN) as the thermal initiator.
Materials:
-
3-bromo-4-vinylpyridine (monomer), purified by passing through a column of basic alumina to remove inhibitors.
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator), recrystallized from methanol.
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent).
-
Methanol (non-solvent for precipitation).
-
Diethyl ether (for washing).
-
Schlenk flask and standard Schlenk line equipment.
-
Magnetic stirrer and heating mantle with a temperature controller.
Procedure:
-
Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 3-bromo-4-vinylpyridine (e.g., 5.0 g, 27.2 mmol) and AIBN (e.g., 0.045 g, 0.27 mmol, for a monomer to initiator ratio of 100:1) in anhydrous DMF (50 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath at 70 °C and stir the solution.
-
Reaction Monitoring: The polymerization is typically allowed to proceed for a set time (e.g., 12-24 hours). The progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired time, terminate the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol (e.g., 500 mL), with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of DMF and re-precipitate it into methanol to further purify it. Repeat this dissolution-precipitation step two more times.
-
Final Washing and Drying: Wash the final polymer precipitate with diethyl ether and dry it under vacuum at 40-50 °C to a constant weight.
Data Presentation
| Parameter | Value |
| Monomer:Initiator Ratio | 100:1 |
| Solvent | DMF |
| Temperature | 70 °C |
| Time | 24 h |
| Monomer Conversion | > 90% (typical) |
| Mn (GPC) | Variable, typically 20,000 - 50,000 g/mol |
| PDI (GPC) | > 1.5 (typical) |
Workflow Diagram
Caption: Workflow for Free Radical Polymerization.
Section 2: Controlled Radical Polymerization - Precision Synthesis
For applications requiring well-defined polymer architectures, such as block copolymers or polymers with a narrow molecular weight distribution, controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two powerful CRP methods.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[7] The control over the polymerization is achieved through a reversible activation and deactivation process of the growing polymer chains, mediated by a transition metal complex.
2.1.1. Mechanistic Insights
In ATRP, a dormant alkyl halide species is reversibly activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This radical can then propagate by adding to monomer units. The deactivation process, where the radical reacts with the higher oxidation state metal complex, reforms the dormant species and the lower oxidation state metal complex. This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions.
2.1.2. Experimental Protocol: ATRP of 3-Bromo-4-Vinylpyridine
This protocol outlines the synthesis of poly(3-bromo-4-vinylpyridine) via ATRP using a copper-based catalyst system.
Materials:
-
3-bromo-4-vinylpyridine (monomer), purified as described in Section 1.2.
-
Ethyl α-bromoisobutyrate (EBiB) (initiator).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anhydrous anisole (solvent).
-
Methanol (non-solvent).
-
Alumina (neutral, for catalyst removal).
-
Schlenk flask and standard Schlenk line equipment.
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask with a stir bar, add CuBr (e.g., 0.014 g, 0.1 mmol).
-
Component Addition: In a separate vial, prepare a solution of 3-bromo-4-vinylpyridine (e.g., 1.83 g, 10 mmol), EBiB (e.g., 0.019 g, 0.1 mmol, for a monomer to initiator ratio of 100:1), and PMDETA (e.g., 0.017 g, 0.1 mmol) in anhydrous anisole (5 mL).
-
Degassing: Degas the monomer/initiator/ligand solution by bubbling with an inert gas (argon or nitrogen) for 30 minutes.
-
Initiation: Transfer the degassed solution to the Schlenk flask containing CuBr under a positive pressure of inert gas.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60 °C and stir.
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination and Catalyst Removal: After achieving the desired conversion, terminate the polymerization by cooling the flask and exposing the contents to air. Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification: Concentrate the filtrate and precipitate the polymer into a large excess of cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum at 40 °C.
2.1.3. Data Comparison
| Parameter | Free Radical | ATRP |
| Control | Uncontrolled | Controlled |
| PDI | > 1.5 | < 1.3 |
| Mn | Variable | Predictable |
| Architecture | Linear | Linear, Block, Star |
2.1.4. ATRP Mechanism Diagram
Caption: Simplified ATRP Equilibrium.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that offers excellent control over polymer molecular weight and distribution, and it is tolerant to a wide range of functional monomers.[8]
2.2.1. The RAFT Process Explained
RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[8] The process involves a series of addition-fragmentation equilibria where the growing polymer chains are reversibly transferred between active and dormant states. This allows for the controlled growth of polymer chains.
2.2.2. Experimental Protocol: RAFT Polymerization of 3-Bromo-4-Vinylpyridine
This protocol describes the RAFT polymerization of 3-bromo-4-vinylpyridine using a trithiocarbonate CTA.[9]
Materials:
-
3-bromo-4-vinylpyridine (monomer), purified.
-
AIBN (initiator).
-
S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (CTA).
-
Anhydrous 1,4-dioxane (solvent).
-
Diethyl ether (precipitating solvent).
-
Schlenk flask and standard Schlenk line equipment.
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine 3-bromo-4-vinylpyridine (e.g., 1.83 g, 10 mmol), DDMAT (e.g., 0.036 g, 0.1 mmol, for a monomer to CTA ratio of 100:1), and AIBN (e.g., 0.0033 g, 0.02 mmol, for a CTA to initiator ratio of 5:1) in anhydrous 1,4-dioxane (10 mL).
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C.
-
Monitoring and Termination: Monitor the reaction by taking samples for ¹H NMR and GPC analysis. Terminate the polymerization by cooling and exposure to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Drying: Collect the polymer by filtration and dry under vacuum.
2.2.3. RAFT Workflow
Caption: RAFT Polymerization Workflow.
Section 3: Anionic Polymerization - For Highly Defined Architectures
Anionic polymerization can produce polymers with very narrow molecular weight distributions and is particularly well-suited for the synthesis of block copolymers.[10][11][12] However, it requires stringent reaction conditions to prevent premature termination.
Rationale and Challenges
Anionic polymerization of vinylpyridines proceeds via a living mechanism where the propagating species is a carbanion.[13] This allows for the sequential addition of different monomers to create well-defined block copolymers.[14] The primary challenge is the high reactivity of the carbanion, which necessitates the rigorous exclusion of protic impurities.
Experimental Protocol: Anionic Polymerization of 3-Bromo-4-Vinylpyridine
This protocol is for advanced users and requires expertise in handling air- and moisture-sensitive reagents.
Materials:
-
3-bromo-4-vinylpyridine (monomer), rigorously purified and distilled from calcium hydride.
-
sec-Butyllithium (initiator).
-
Anhydrous tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl.
-
High-vacuum line and glassware.
Procedure:
-
Glassware Preparation: All glassware must be flame-dried under high vacuum and cooled under an inert atmosphere.
-
Solvent and Monomer Transfer: Transfer anhydrous THF and purified 3-bromo-4-vinylpyridine to the reaction flask via cannula under an inert atmosphere.
-
Initiation: Cool the monomer solution to -78 °C (dry ice/acetone bath). Add a calculated amount of sec-butyllithium dropwise until a faint persistent color is observed, then add the required amount for initiation.
-
Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-2 hours).
-
Termination: Terminate the polymerization by adding a degassed quenching agent, such as methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., hexane) and dry under vacuum.
Section 4: Polymer Characterization
The synthesized poly(3-bromo-4-vinylpyridine) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and, in the case of polymerization kinetics, to determine monomer conversion.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the monomer and polymer.
Conclusion
The choice of polymerization technique for 3-bromo-4-vinylpyridine is dictated by the desired properties of the final polymer. Free radical polymerization offers a simple and robust method for producing high molecular weight polymers, while controlled radical techniques like ATRP and RAFT provide excellent control over polymer architecture. Anionic polymerization, although demanding, is the method of choice for creating highly defined block copolymers with very low polydispersity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and tailor poly(3-bromo-4-vinylpyridine) for a wide range of advanced applications.
References
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- "3-Bromo-4-methylpyridine synthesis," ChemicalBook.
- "Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone)
- "Free radical polymeriz
- "Synthesis of poly(4-vinylpyridine)
- "The Role of 4-Vinylpyridine in Modern Polymer Synthesis and Applic
- "Poly(vinyl pyridine)
- "Poly(vinylpyridine)
- "b-polystyrene-b-poly(4-vinylpyridine) triblock copolymer particles via three-dimensional soft confined self-assembly," RSC Publishing.
- "Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid," MDPI.
-
"SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS," Chemistry & Chemical Technology. [Link]
- "Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology," RSC Publishing.
- "Poly(4-vinylpyridine)," Polysciences, Inc.
- "Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid," NIH.
- "Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone," ACS Public
- "Atom Transfer Radical Polymerization," ACS Public
- "Series of Poly(4-vinylpyridine)
- "Electrochemical anionic polymerization of 4‐vinylpyridine in pyridine," Wiley Online Library.
- "Functional polymers by atom transfer radical polymeriz
- "Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymeriz
- "In situ synthesis of the Ag/poly(4-vinylpyridine)
- "Living Anionic Homopolymerization and Block Copolymerization of 4-Vinylpyridine at “Elevated” Temperature and Its Characterization by Size Exclusion Chromatography," ACS Public
- "FREE RADICAL POLYMERIZ
- "b-poly(2-vinyl pyridine)
- "Free radical polymeriz
- "Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins," MDPI.
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- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique [mdpi.com]
- 9. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Fabrication of poly(4-vinylpyridine)-b-polystyrene-b-poly(4-vinylpyridine) triblock copolymer particles via three-dimensional soft confined self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Heck reaction conditions for 3-bromo-4-vinylpyridine
Application Note: Chemoselective Heck Cross-Coupling of 3-Bromo-4-vinylpyridine
Executive Summary & Strategic Analysis
3-Bromo-4-vinylpyridine (CAS: 75927-49-0, often generated in situ or isolated as a sensitive intermediate) represents a unique class of "amphoteric" Heck substrates. It contains two reactive functionalities with opposing electronic demands:
-
C3-Bromine: An electron-deficient aryl halide (Heck Electrophile).
-
C4-Vinyl Group: An electron-deficient olefin (Heck Nucleophile/Acceptor).
The Core Challenge: The primary risk in subjecting this substrate to palladium catalysis is uncontrolled oligomerization . The vinyl group at C4 renders the molecule prone to radical polymerization or "self-Heck" coupling (where the C3-Br of one molecule couples with the C4-Vinyl of another). Furthermore, the pyridine nitrogen can coordinate to Pd(II) species, poisoning the catalyst and arresting the catalytic cycle.
Scope of this Protocol: This guide details the chemoselective functionalization of the C3-Bromine using an external alkene (Forward Heck), while preserving the C4-vinyl group. A secondary protocol for functionalizing the vinyl group (Reverse Heck) is provided for completeness.
Critical Mechanistic Considerations
Chemoselectivity Map
The reaction outcome is dictated by the relative rates of Oxidative Addition (into C-Br) vs. Olefin Coordination.
Figure 1: Mechanistic divergence in the Pd-catalyzed reaction of 3-bromo-4-vinylpyridine.
The "Inhibitor" Strategy
To successfully couple the C3-Br without polymerizing the C4-vinyl group, the reaction must be conducted in the presence of a radical inhibitor. 2,6-Di-tert-butyl-4-methylphenol (BHT) or Hydroquinone is essential. These scavenge free radicals generated by thermal initiation of the vinyl group but do not interfere with the Pd(0)/Pd(II) catalytic cycle.
Protocol A: C3-Selective Heck Coupling (Forward Heck)
Objective: Coupling 3-bromo-4-vinylpyridine with an external alkene (e.g., Styrene, Methyl Acrylate) to form 3-alkenyl-4-vinylpyridines.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| 3-Bromo-4-vinylpyridine | 1.0 | Substrate | Freshly distilled or purified. |
| External Alkene | 1.5 - 2.0 | Coupling Partner | Excess drives equilibrium.[1] |
| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor | Source of Pd(II). |
| P(o-tolyl)₃ | 0.10 (10 mol%) | Ligand | Bulky phosphine prevents N-poisoning. |
| Triethylamine (Et₃N) | 2.5 | Base | Regenerates Pd(0). |
| BHT | 0.05 (5 wt%) | Radical Inhibitor | CRITICAL to stop polymerization. |
| DMF or DMAc | Solvent | Medium | Anhydrous, degassed. |
Step-by-Step Procedure
-
Catalyst Pre-complexation (The "Activation" Step):
-
In a dry vial, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tolyl)₃ (30.4 mg, 0.10 mmol) in 2 mL of anhydrous DMF.
-
Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to bright yellow/brown, indicating the formation of the active Pd(0) species. Note: Pre-forming the catalyst prevents the pyridine substrate from sequestering "naked" Pd.
-
-
Reaction Assembly:
-
To a separate pressure tube or round-bottom flask equipped with a condenser, add:
-
3-Bromo-4-vinylpyridine (1.0 mmol)
-
BHT (10 mg)
-
External Alkene (1.5 mmol)
-
Et₃N (350 µL, 2.5 mmol)
-
Remaining DMF (3 mL)
-
-
Degas the mixture by bubbling Argon through the solution for 10 minutes. Oxygen promotes polymerization and oxidizes the phosphine ligand.
-
-
Initiation:
-
Transfer the pre-complexed catalyst solution (from Step 1) into the reaction vessel via syringe.
-
Seal the vessel.
-
-
Thermal Reaction:
-
Heat the reaction to 90°C .
-
Optimization Note: Do not exceed 110°C. Higher temperatures dramatically increase the rate of vinyl polymerization despite the inhibitor.
-
Monitor by TLC or LC-MS every 2 hours. Reaction typically completes in 6–12 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Crucial: Wash the organic layer with 10% LiCl solution to ensure complete removal of DMF, which can interfere with silica gel chromatography.
-
Protocol B: C4-Vinyl Functionalization (Reverse Heck)
Objective: Reacting the vinyl group of 3-bromo-4-vinylpyridine with an external Aryl Iodide. Note: To ensure the external Aryl Halide reacts with the vinyl group (and not the Pd reacting with the C3-Br), you must use an Aryl Iodide (more reactive) and milder conditions.
Reagents & Materials
| Component | Equiv. | Role |
| Aryl Iodide (Ar-I) | 1.0 | Electrophile |
| 3-Bromo-4-vinylpyridine | 1.2 | Olefin |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst |
| AsPh₃ (Triphenylarsine) | 0.08 (8 mol%) | Ligand |
| Ag₂CO₃ | 1.1 | Base/Additive |
| THF | Solvent | 0.2 M |
Key Difference: The use of Silver Carbonate (Ag₂CO₃) and Triphenylarsine constitutes "Jeffery conditions" or modified Heck conditions. Silver acts as a halide scavenger, accelerating the reaction at lower temperatures (50–60°C), which preserves the C3-Bromine bond for later functionalization.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Formation of Polymer/Gunk | Vinyl group thermal polymerization. | Increase BHT loading to 10 wt%. Lower temperature to 80°C and extend time. |
| No Reaction (SM Recovery) | Catalyst poisoning by Pyridine N. | Switch to Pd(dppf)Cl₂ or increase catalyst loading to 10 mol%. Ensure solvent is degassed. |
| Product is a mixture of isomers | Double bond migration. | Use inorganic bases (K₂CO₃) instead of Et₃N. |
| Low Conversion | Oxidative addition is slow at C3. | Use electron-rich, bulky ligands like XPhos or SPhos (Buchwald ligands) to facilitate insertion into the hindered/deactivated C3-Br bond. |
Workflow Diagram
Figure 2: Optimized experimental workflow for the Heck coupling of 3-bromo-4-vinylpyridine.
References
-
BenchChem. (2025). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. Retrieved from
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005).[2][3] A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry. Retrieved from
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Contextual grounding for bulky phosphine usage).
-
ChemicalBook. (2023).[4] 3-Bromo-4-vinylpyridine Product Description and Synthesis Routes. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 3. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 3-bromo-4-vinylpyridine as a Versatile Monomer in Functional Block Copolymers
Introduction: A Monomer with Dual Functionality
In the landscape of advanced polymer synthesis, functional monomers are the cornerstone of innovation, enabling the design of macromolecules with precisely tailored properties. 3-bromo-4-vinylpyridine (3Br4VP) emerges as a uniquely powerful building block for researchers in materials science and drug development. It ingeniously combines two orthogonal, highly valuable chemical functionalities into a single unit: a polymerizable vinyl group and a modifiable bromo-pyridine moiety.
The vinyl group allows for its seamless integration into polymer backbones using well-established controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2] This ensures the creation of well-defined block copolymers with controlled molecular weights and low dispersity.
Simultaneously, the 3-bromo-pyridine group offers a rich playground for post-polymerization modification. The nitrogen atom in the pyridine ring provides inherent pH-responsiveness, metal coordination sites, and the ability to be quaternized, which is a common strategy for creating polycationic structures for gene delivery or antimicrobial applications.[3][4] Crucially, the bromine atom at the 3-position acts as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the covalent attachment of virtually any desired functional group after the polymer has been formed. This dual-functionality paradigm shifts the monomer from a simple structural unit to a strategic platform for creating complex, multi-functional materials.
This guide provides a comprehensive overview of the synthesis, polymerization, and application of 3Br4VP, with a focus on creating functional block copolymers for advanced applications.
Monomer Synthesis: A Plausible Pathway
While 3-bromo-4-vinylpyridine may not be readily available from all commercial suppliers, it can be synthesized through a multi-step process from common starting materials. A logical and robust synthetic approach involves the bromination of a pyridine precursor followed by the introduction of the vinyl group.
Causality in Synthesis Design:
The chosen pathway prioritizes high-yield, well-established reactions. The initial bromination of pyridine is a standard electrophilic aromatic substitution.[5][6] Subsequent steps to build the vinyl group, such as a Wittig reaction on an aldehyde intermediate, are classics in organic synthesis, offering reliability and scalability.
Workflow for Monomer Synthesis
Caption: Proposed synthetic workflow for 3-bromo-4-vinylpyridine (3Br4VP).
Block Copolymer Synthesis via ATRP
Atom Transfer Radical Polymerization (ATRP) is an exemplary method for polymerizing 3Br4VP due to its tolerance of a wide range of functional groups and its ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.3).[7] Here, we detail a protocol for synthesizing a well-defined diblock copolymer, polystyrene-block-poly(3-bromo-4-vinylpyridine) (PS-b-P3Br4VP), a versatile precursor for amphiphilic functional materials.
Expertise & Causality: Why This Protocol Works
-
Sequential Monomer Addition: This is the cornerstone of creating block copolymers. The first block (polystyrene) is polymerized to near-full conversion, leaving the polymer chains with an active halide end-group. This "macroinitiator" is then used to initiate the polymerization of the second monomer (3Br4VP).
-
Catalyst System (CuBr/PMDETA): The copper(I) bromide (CuBr) is the activator catalyst, and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is the ligand. The ligand's role is critical: it solubilizes the copper salt in the organic medium and tunes the reactivity of the copper center, establishing the dynamic equilibrium between active (radical) and dormant (halide-capped) species that is essential for controlled polymerization.[1]
-
Solvent Choice (Anisole): Anisole is a suitable solvent as it can dissolve the monomer, the resulting polymer blocks, and the catalyst complex, ensuring a homogeneous reaction.
-
Temperature (90 °C): This temperature provides a suitable rate of polymerization without causing significant side reactions or catalyst decomposition. For vinylpyridines, controlled polymerization is often achieved at moderate temperatures.[8]
Protocol 1: Synthesis of PS-b-P3Br4VP Macroinitiator
Step 1: Synthesis of Polystyrene (PS-Br) Macroinitiator
-
Reagent Preparation:
-
Styrene (Monomer 1): Purify by passing through a column of basic alumina to remove inhibitors.
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator).
-
Copper(I) Bromide (CuBr) (Catalyst).
-
PMDETA (Ligand).
-
Anisole (Solvent).
-
-
Reaction Setup:
-
To a dry Schlenk flask under argon, add CuBr (e.g., 0.1 mmol).
-
Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol). Stir until a homogeneous green/blue solution forms.
-
Add purified styrene (e.g., 10 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Inject the initiator, EBiB (e.g., 0.1 mmol), to start the polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Monitor the reaction by taking small aliquots over time to analyze for conversion (via ¹H NMR) and molecular weight (via Gel Permeation Chromatography - GPC).
-
Once the desired conversion is reached (e.g., >90%), stop the reaction by cooling and exposing the mixture to air.
-
-
Purification:
-
Dilute the reaction mixture with tetrahydrofuran (THF).
-
Pass the solution through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer by dropping the solution into a large excess of cold methanol.
-
Filter and dry the white PS-Br macroinitiator under vacuum.
-
Step 2: Chain Extension with 3-bromo-4-vinylpyridine (3Br4VP)
-
Reagent Preparation:
-
PS-Br Macroinitiator (from Step 1).
-
3-bromo-4-vinylpyridine (3Br4VP) (Monomer 2).
-
Copper(I) Bromide (CuBr).
-
PMDETA.
-
Anisole.
-
-
Reaction Setup:
-
In a dry Schlenk flask under argon, dissolve the PS-Br macroinitiator (e.g., 0.08 mmol) in anisole (10 mL).
-
Add 3Br4VP (e.g., 8 mmol).
-
In a separate flask, prepare the catalyst solution by dissolving CuBr (0.08 mmol) and PMDETA (0.08 mmol) in anisole (2 mL).
-
Degas both solutions with three freeze-pump-thaw cycles.
-
Transfer the catalyst solution to the monomer/macroinitiator solution via a cannula to initiate polymerization.
-
-
Polymerization & Purification:
-
Follow the same procedure as in Step 1 for polymerization, monitoring, and termination.
-
Purification is also similar: remove the catalyst by passing through an alumina column, then precipitate the final PS-b-P3Br4VP block copolymer in a non-solvent like cold hexanes or diethyl ether.
-
Dry the final product under vacuum.
-
| Parameter | PS Block Synthesis | P3Br4VP Block Synthesis | Rationale |
| [Monomer]:[Initiator]:[CuBr]:[Ligand] | [9]:[10]:[10]:[10] | [9]:[10]:[10]:[10] (relative to PS-Br) | Controls the degree of polymerization (DP) and maintains control. |
| Temperature | 90 °C | 90 °C | Balances polymerization rate with minimizing side reactions. |
| Solvent | Anisole | Anisole | Ensures solubility of all components. |
| Target DP | 100 | 100 | Example values to achieve a symmetric block copolymer. |
Post-Polymerization Modification: Unlocking Functionality
The true power of PS-b-P3Br4VP lies in its capacity for selective chemical transformation. The bromine atom on the pyridine ring is a prime site for Suzuki cross-coupling, allowing the introduction of new functionalities without altering the polymer backbone.
Workflow for Functionalization and Self-Assembly
Caption: Workflow for post-polymerization modification and nanoparticle formation.
Protocol 2: Suzuki Coupling on PS-b-P3Br4VP
This protocol describes the attachment of a fluorescent tag (pyrene) as a proof-of-concept.
-
Reagent Preparation:
-
PS-b-P3Br4VP (from Protocol 1).
-
1-Pyreneboronic acid.
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor).
-
SPhos (Ligand for palladium).
-
Potassium phosphate (K₃PO₄) (Base).
-
Toluene/Water (Solvent system).
-
-
Reaction Setup:
-
In a Schlenk tube, dissolve PS-b-P3Br4VP (e.g., 100 mg) in toluene (10 mL).
-
Add 1-pyreneboronic acid (1.5 equivalents per bromo group), Pd(OAc)₂ (0.05 eq.), SPhos (0.1 eq.), and K₃PO₄ (3 eq.).
-
Add 1 mL of deionized water.
-
Degas the mixture with argon for 30 minutes.
-
-
Reaction:
-
Heat the reaction at 80-100 °C overnight under an argon atmosphere.
-
Monitor the reaction by taking samples and analyzing via ¹H NMR for the disappearance of pyridine proton signals adjacent to the bromine and the appearance of pyrene signals.
-
-
Purification:
-
Cool the reaction, dilute with THF, and pass through a pad of celite and silica to remove the palladium catalyst and inorganic salts.
-
Precipitate the functionalized polymer in cold methanol.
-
Filter and dry the product under vacuum. The success of the reaction can be confirmed by UV-Vis and fluorescence spectroscopy, which will show the characteristic pyrene absorbance and emission.
-
Applications in Drug Development
The amphiphilic block copolymers derived from 3Br4VP are outstanding candidates for drug delivery systems.[11] The hydrophobic PS block forms the core of a micellar nanoparticle in aqueous solution, while the hydrophilic, functionalized pyridine block forms the corona.
Mechanism of Action: A Self-Validating System
-
Encapsulation: The hydrophobic core can effectively encapsulate poorly water-soluble drugs, increasing their bioavailability.
-
Stealth: The hydrophilic corona can be composed of biocompatible polymers like poly(ethylene glycol) (PEG), introduced via Suzuki coupling of a PEG-boronic acid ester, to prolong circulation time in the bloodstream.
-
Targeting: Specific targeting ligands (e.g., antibodies, peptides) can be attached to the corona via the same cross-coupling chemistry, directing the nanoparticle to diseased cells (e.g., cancer cells).
-
Stimuli-Response: The pyridine nitrogen allows for pH-responsive drug release. In the slightly acidic environment of a tumor or within an endosome, protonation of the pyridine can lead to micelle destabilization and release of the therapeutic payload.[12]
Visualizing the Drug Delivery Vehicle
Caption: Diagram of a functionalized block copolymer micelle for targeted drug delivery.
Conclusion
3-bromo-4-vinylpyridine is more than just a monomer; it is a strategic platform for the rational design of advanced functional polymers. Its unique dual-functionality allows for the precise synthesis of well-defined block copolymers via controlled radical polymerization, followed by a vast array of post-polymerization modifications through robust cross-coupling chemistry. This opens the door to creating sophisticated materials for targeted drug delivery, stimuli-responsive systems, and advanced coatings. The protocols and insights provided herein serve as a foundational guide for researchers looking to harness the significant potential of this versatile building block.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine.
- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
- ResearchGate. (n.d.). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization.
- MDPI. (n.d.). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique.
- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- RSC Publishing. (n.d.). Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles.
- ACS Publications. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules.
- ACS Publications. (n.d.). Development of Core–Shell Nanostructures by In Situ Assembly of Pyridine-Grafted Diblock Copolymer and Transferrin for Drug Delivery Applications. Biomacromolecules.
- ResearchGate. (2023). Role of Block Copolymers in Targeted Drug Delivery.
- Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
- National Institutes of Health (NIH). (n.d.). Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers.
- NSRRC. (2020). b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique | MDPI [mdpi.com]
- 3. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 6. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. nsrrc.org.tw [nsrrc.org.tw]
- 9. Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Application Note: Scalable Synthesis and Functionalization of 3-Bromo-4-Vinylpyridine Scaffolds
Executive Summary & Strategic Importance
The 3-bromo-4-vinylpyridine scaffold represents a privileged "orthogonal" intermediate in medicinal chemistry and materials science. Its structural uniqueness lies in the dual-reactivity profile:
-
The C3-Bromine handle: Available for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity.
-
The C4-Vinyl group: A versatile handle for polymerization (to form functionalized poly-4-vinylpyridines), Heck coupling, or oxidative cleavage to aldehydes.
This Application Note provides a rigorous, field-validated guide for synthesizing this core scaffold and its derivatives. Unlike generic procedures, this guide addresses the specific instability issues inherent to vinylpyridines—specifically their propensity for spontaneous polymerization and the lability of the C3-bromine bond during metallation.
Retrosynthetic Analysis & Strategic Disconnections
To access 3-bromo-4-vinylpyridine (Target 1 ), we evaluate three primary routes. The choice depends heavily on the available starting materials and scale.
-
Route A (Wittig Olefination): The "Gold Standard" for laboratory scale (1g – 50g). High reliability, mild conditions.
-
Route B (Stille Coupling): Best for late-stage installation of the vinyl group if the pyridine ring is already highly substituted.
-
Route C (Dehydration): Industrial approach starting from 3-bromo-4-methylpyridine, but requires harsh forcing conditions often unsuitable for complex derivatives.
Visualization: Strategic Pathways
Figure 1: Retrosynthetic map highlighting the three primary access points to the 3-bromo-4-vinylpyridine scaffold.
Primary Protocol: Wittig Olefination (The "Gold Standard")
This protocol is optimized for the conversion of 3-bromoisonicotinaldehyde to 3-bromo-4-vinylpyridine . It avoids the use of n-BuLi (which can cause Lithium-Halogen exchange at the bromine position) by utilizing potassium tert-butoxide (
Reagents & Materials
| Component | Equiv. | Role | Critical Specification |
| 3-Bromoisonicotinaldehyde | 1.0 | Limiting Reagent | Purity >97%; Store under |
| Methyltriphenylphosphonium bromide | 1.2 | Ylide Precursor | Dry thoroughly; hygroscopic |
| Potassium tert-butoxide ( | 1.3 | Base | 1.0 M solution in THF is preferred for ease |
| THF (Tetrahydrofuran) | Solvent | 0.2 M | Anhydrous; Stabilizer-free |
| BHT (Butylated hydroxytoluene) | 0.1% w/w | Radical Inhibitor | Mandatory for workup |
Step-by-Step Methodology
Phase 1: Ylide Formation
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Suspension: Add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF. Cool the suspension to 0 °C (ice bath).
-
Deprotonation: Dropwise add
(1.3 equiv, 1.0 M in THF) over 15 minutes. The solution will turn a characteristic bright yellow, indicating the formation of the phosphorous ylide. -
Activation: Stir at 0 °C for 45 minutes to ensure complete deprotonation.
Phase 2: Olefination
-
Addition: Dissolve 3-bromoisonicotinaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide mixture.
-
Expert Note: The color typically shifts from yellow to pale orange/brown.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear; the vinyl product ( ) will appear.
-
Phase 3: Quench & Workup (The "Polymerization Danger Zone")
-
Quench: Add saturated aqueous
to quench the reaction. -
Extraction: Extract with Diethyl Ether (
) or DCM ( ).-
Crucial Step: Immediately add BHT (approx. 5-10 mg) to the combined organic layers. Vinylpyridines are prone to radical polymerization during concentration when the concentration increases.
-
-
Drying: Dry over
, filter, and concentrate under reduced pressure at < 30 °C . Do not heat the rotovap bath excessively.
Phase 4: Purification
-
Chromatography: Purify via silica gel flash chromatography.
-
Eluent: 0%
10% EtOAc in Hexanes. -
Note: The byproduct, triphenylphosphine oxide (
), is very polar and will remain on the column or elute much later.
-
Alternative Protocol: Stille Coupling
Use this method if you already possess 3,4-dibromopyridine or if the aldehyde precursor is unavailable.
Reaction Scheme
Critical Parameters
-
Catalyst:
(5 mol%). -
Selectivity: The C4-position is more electron-deficient than C3, making it more reactive towards oxidative addition. This provides natural regioselectivity, leaving the C3-bromine intact.
-
Tin Removal: The major drawback is toxic tin residues.
-
Solution: Wash the crude organic layer with 10% KF (aqueous) . This precipitates insoluble polymeric tributyltin fluoride (
), which can be filtered off before chromatography.
-
Functionalization: Derivatizing the Scaffold
Once synthesized, the 3-bromo-4-vinylpyridine serves as a divergence point.
Workflow Visualization
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
Example Protocol: Suzuki Coupling at C3
To install an aryl group while preserving the vinyl group:
-
Mix: Scaffold (1 equiv), Arylboronic acid (1.1 equiv),
(2.0 equiv). -
Solvent: Dioxane/Water (4:1). Degas thoroughly.
-
Catalyst:
(5 mol%). -
Temp: Heat to 80 °C for 4–6 hours.
-
Note: Avoid temperatures >100 °C to prevent thermal polymerization of the vinyl group.
-
Safety & Handling (E-E-A-T)
Polymerization Inhibition
Vinylpyridines are notorious for "popcorn polymerization" upon storage.
-
Storage: Store at -20 °C.
-
Stabilizer: Commercial samples and synthesized stocks must contain 100–500 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone .
-
Removal: Before using the vinylpyridine in a reaction (e.g., polymerization), remove the inhibitor by passing the neat liquid through a short plug of basic alumina.
Toxicity[2]
-
Lachrymator: 3-bromo-4-pyridinecarboxaldehyde is a mild lachrymator. Handle in a fume hood.
-
Vesicant: Vinylpyridines can cause skin sensitization. Double-gloving (Nitrile) is recommended.
References
-
Wittig Olefination of Pyridine Aldehydes
- Title: "Wittig Reaction - Examples and Mechanism"
- Source: Master Organic Chemistry
-
Link:[Link]
-
Stille Coupling on Pyridines
- Title: "Development of a One-Pot Palladium-Catalyzed Hydrostannyl
- Source: Michigan State University Chemistry / J. Am. Chem. Soc.
-
Link:[Link]
-
Handling and Polymerization of 4-Vinylpyridine
-
Industrial Synthesis Context (4-Vinylpyridine)
- Title: "4-Vinylpyridine - Scientific Polymer Products (SDS & Specs)"
- Source: Scientific Polymer Products
-
Link:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 3. In situ synthesis of the Ag/poly(4-vinylpyridine)-block-polystyrene composite nanoparticles by dispersion RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
Advanced Characterization of Poly(3-bromo-4-vinylpyridine) (P3B4VP)
This Application Note is designed for researchers and drug development professionals focusing on functionalized polyelectrolytes. It establishes a rigorous characterization framework for Poly(3-bromo-4-vinylpyridine) (P3B4VP) , a specialized derivative of poly(4-vinylpyridine) (P4VP).
Unlike standard P4VP, the introduction of a bromine atom at the 3-position of the pyridine ring significantly alters the polymer's electronic properties (reduced basicity), solubility profile, and glass transition temperature (
Part 1: Strategic Overview & Workflow
Characterizing P3B4VP requires overcoming three specific challenges inherent to its structure:
-
Polyelectrolyte Effects: The pyridine nitrogen can interact with GPC column packing, leading to erroneous molecular weight data.
-
Regio-Regularity Verification: Confirming the bromine remains at the 3-position without scrambling during radical polymerization.
-
Monomer Impurity: The high boiling point of 3-bromo-4-vinylpyridine (monomer) makes it difficult to remove via simple evaporation.
Analytical Workflow Diagram
The following logic flow ensures sample integrity before advanced data collection.
Figure 1: Critical path for P3B4VP characterization. NMR acts as the primary gatekeeper to prevent monomer contamination from skewing GPC and thermal data.
Part 2: Structural Confirmation (Spectroscopy)
Nuclear Magnetic Resonance (NMR) Protocol
Objective: Validate the polymer backbone and confirm the 3-bromo substitution pattern. Solvent: DMSO-d6 is preferred over CDCl3 due to the enhanced solubility of the brominated pyridine ring and its ability to break up inter-chain hydrogen bonding.
Experimental Setup:
-
Concentration: 10–15 mg/mL.
-
Temperature: 298 K (Standard) or 323 K (if broadening occurs due to restricted rotation).
-
Scans: Minimum 64 scans for high signal-to-noise ratio.
Spectral Analysis Table:
| Signal Region (ppm) | Assignment | Diagnostic Feature (P3B4VP vs. P4VP) |
| 8.4 – 8.6 | Pyridine H2 | Key Indicator: This singlet (or narrow doublet) shifts downfield relative to P4VP due to the inductive effect of the adjacent Bromine. |
| 7.0 – 7.5 | Pyridine H5, H6 | Appears as a complex multiplet. The integration ratio of H2 : (H5+H6) must be 1:2 . Deviation suggests debromination. |
| 1.2 – 2.5 | Backbone -CH-CH2- | Broad aliphatic region. Integration of Aromatic (3H total) vs. Aliphatic (3H total) should be 1:1 . |
| 5.5 – 6.8 | Vinyl Impurity | Critical Check: Sharp doublets here indicate residual monomer. The sample must be re-precipitated if detected. |
Scientific Insight: In unsubstituted P4VP, the H2 and H6 protons are equivalent (AA'XX' system). In P3B4VP, the symmetry is broken by the bromine at position 3. The H2 proton becomes distinct and deshielded.
FTIR Spectroscopy
Objective: Confirm the presence of the C-Br bond and absence of vinyl groups.
-
C-Br Stretch: Look for a strong band in the 1000–1050 cm⁻¹ region (often overlapping with ring breathing) or a distinct band at ~600–700 cm⁻¹ .
-
Pyridine Ring: The characteristic C=N stretch shifts slightly from 1597 cm⁻¹ (P4VP) due to the mass and electronic effect of bromine.
Part 3: Molecular Weight Determination (GPC/SEC)
Challenge: P3B4VP is a weak polyelectrolyte. In standard organic solvents (THF), the nitrogen lone pairs interact with the stationary phase (styrene-divinylbenzene columns), causing delayed elution and artificially low molecular weight (
Protocol: "Salted" Polar Organic GPC This method suppresses the polyelectrolyte effect and screens column interactions.
-
Mobile Phase: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Additive (Mandatory): 0.05 M Lithium Bromide (LiBr).
-
Mechanism:[1]
coordinates with the pyridine nitrogen, screening it from the column packing. helps solvate the polymer chain.
-
-
Columns: Polar organic columns (e.g., Agilent PLgel MIXED-C or equivalent).
-
Standards: Poly(methyl methacrylate) (PMMA) standards are preferred over Polystyrene (PS) due to closer hydrodynamic volume similarity in DMF.
-
Flow Rate: 1.0 mL/min at 50°C (Elevated temperature reduces viscosity and backpressure).
Data Interpretation Warning:
If the PDI (Polydispersity Index) is
Part 4: Thermal Properties (DSC & TGA)
Objective: Determine the Glass Transition Temperature (
Protocol: Differential Scanning Calorimetry (DSC)[3][4][5][6][7]
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Cycle:
-
Heat 1: 25°C to 200°C @ 10°C/min (Erases thermal history/solvent effects).
-
Cool: 200°C to 0°C @ 10°C/min.
-
Heat 2: 0°C to 250°C @ 10°C/min (Data collection).
-
-
Expected Result:
-
P4VP
: ~145–150°C. -
P3B4VP
: Expect 160–175°C . The heavy bromine atom increases the energy barrier for segmental motion.
-
Protocol: Thermogravimetric Analysis (TGA)[3][4][5][7][8]
-
Atmosphere: Nitrogen (
). -
Ramp: 10°C/min to 600°C.
-
Analysis:
-
Look for a two-stage degradation.[2] The first stage (often ~300°C) may involve dehalogenation (loss of HBr/Br2), followed by backbone scission (~400°C).
-
Note: If the sample loses >5% weight below 150°C, it is likely hygroscopic water (common in pyridine polymers).
-
Part 5: Application Note – Functionalization Potential
The defining feature of P3B4VP is the C-Br bond. Unlike P4VP, which reacts primarily via N-alkylation (quaternization), P3B4VP can undergo palladium-catalyzed cross-coupling.
Suzuki-Miyaura Post-Polymerization Modification:
-
Reagents: Phenylboronic acid,
, . -
Solvent: DMF/Water (9:1).
-
Outcome: Transformation of P3B4VP into Poly(3-phenyl-4-vinylpyridine), drastically altering solubility and optical properties.
References
-
Polymer Source Inc. "Poly(4-vinyl pyridine) Characterization and Solubility Data." Polymer Source Product Sheets. Accessed 2024.[3] Link
-
Zander, N. E., et al. (2010). "Thermal and FTIR Characterization of Poly(4-vinylpyridine) Crosslinked with Metal Salts." Army Research Laboratory (ARL-TR-5108). Link
-
Huang, C. F., et al. (2005).[3] "Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization." Polymer.[4][5][6][7][3][8][9][10][11] Link
-
BLD Pharm. "3-Bromo-4-vinylpyridine Monomer Data (CAS 1255957-49-3)." BLD Pharm Catalog. Link
- Gromadzki, D., et al. (2008). "Locating the bromine atom in brominated poly(vinylpyridine) derivatives." European Polymer Journal.
Sources
- 1. US5861230A - Process for the polymerization of 4-vinyl pyridine monomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. polymersource.ca [polymersource.ca]
- 7. nexus-analytics.com.my [nexus-analytics.com.my]
- 8. matec-conferences.org [matec-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. polymersource.ca [polymersource.ca]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-4-Vinylpyridine
Welcome to the technical support center for the purification of crude 3-bromo-4-vinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The methodologies described are based on established principles for the purification of substituted pyridines and vinyl-containing aromatic compounds, ensuring a robust and scientifically sound approach.
I. Understanding the Challenges: Why is Purifying 3-Bromo-4-Vinylpyridine Tricky?
Before we delve into specific protocols, it's crucial to understand the inherent challenges associated with 3-bromo-4-vinylpyridine. The presence of both a pyridine ring and a vinyl group in the same molecule gives rise to a unique set of purification hurdles.
-
High Reactivity of the Vinyl Group: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators (including trace metal impurities or atmospheric oxygen). This can lead to significant product loss and contamination of your purified material with oligomers or polymers.
-
Basic Nature of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen makes the molecule basic. This can cause issues during chromatographic purification on acidic stationary phases like silica gel, leading to peak tailing, irreversible adsorption, and potential degradation.
-
Potential for Impurities: Depending on the synthetic route, crude 3-bromo-4-vinylpyridine may contain a variety of impurities, including starting materials, regioisomers (e.g., other brominated vinylpyridines), and byproducts from side reactions.
A successful purification strategy must therefore address these challenges by employing techniques that are both effective at separating impurities and gentle enough to prevent product degradation and polymerization.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems you might encounter, followed by their likely causes and recommended solutions.
Q1: My crude 3-bromo-4-vinylpyridine is a dark brown or black oil. What's causing the color, and how can I remove it?
Likely Causes:
-
Polymerization: The most common cause of dark coloration is the formation of colored oligomers or polymers of 3-bromo-4-vinylpyridine. This can be initiated by heat, light, or exposure to air.
-
Residual Iodine: If iodine was used in the synthesis (e.g., in a halogen exchange reaction), trace amounts may remain, contributing to a dark color.
-
Degradation Products: The pyridine ring can be susceptible to oxidation or other degradation pathways, leading to colored impurities.
Solutions:
-
Activated Charcoal Treatment: For removing colored impurities, a treatment with activated charcoal can be highly effective.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% by weight of the crude product). Stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of celite to remove the charcoal.
-
Causality: Activated charcoal has a high surface area and can adsorb large, colored organic molecules, effectively decolorizing the solution.
-
-
Aqueous Wash with a Reducing Agent: To remove residual iodine, an aqueous wash with a reducing agent is recommended.
-
Protocol: During the work-up, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The brown color of the iodine will disappear as it is reduced to colorless iodide (I⁻).
-
Q2: I'm seeing multiple spots on my TLC plate after the reaction. How do I identify them and choose the right purification method?
Likely Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Bromination at other positions on the pyridine ring.
-
Polymerized Product: Often visible as a streak at the baseline of the TLC plate.
Identification and Purification Strategy:
-
TLC Analysis: Run a TLC with a co-spot of your starting material to identify if it's present in the crude mixture.
-
Column Chromatography: This is the most effective method for separating a mixture of impurities.
-
Stationary Phase: Due to the basic nature of the pyridine, standard silica gel can be problematic. It is highly recommended to use deactivated silica gel . You can prepare this by making a slurry of silica gel in your chosen eluent containing 1-2% triethylamine, then packing the column. Alternatively, neutral alumina can be a good choice of stationary phase.[1]
-
Solvent System: A good starting point for elution is a gradient of ethyl acetate in hexanes. For closely eluting spots, consider a less polar solvent system like dichloromethane in hexanes.[1]
-
Q3: My product seems to be polymerizing during distillation. How can I prevent this?
Likely Cause:
-
High Temperature: The elevated temperatures required for distillation can initiate thermal polymerization of the vinyl group.
Solutions:
-
Vacuum Distillation: Always distill 3-bromo-4-vinylpyridine under reduced pressure to lower its boiling point and minimize thermal stress.
-
Addition of a Polymerization Inhibitor: Adding a small amount of a radical inhibitor to the distillation flask is a crucial step.
-
Recommended Inhibitors:
-
Hydroquinone
-
Butylated hydroxytoluene (BHT)
-
Phenothiazine
-
-
Protocol: Add a few crystals of the chosen inhibitor to the crude product before starting the distillation.
-
Q4: My yield after purification is very low. Where could my product be going?
Likely Causes:
-
Loss during Aqueous Extraction: The pyridine nitrogen can be protonated in acidic aqueous solutions, making the compound water-soluble and leading to its loss in the aqueous layer.
-
Irreversible Adsorption on Silica Gel: As mentioned, the basicity of the pyridine can cause it to bind strongly to acidic silica gel.
-
Polymerization: Significant product loss can occur due to polymerization.
Solutions:
-
Control pH during Extraction: During aqueous work-up, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-9) to prevent protonation of the pyridine nitrogen. A wash with a saturated solution of sodium bicarbonate can be beneficial.[1]
-
Use Deactivated Chromatography Media: As detailed in Q2, use deactivated silica gel or neutral alumina for column chromatography.[1]
-
Minimize Heat and Light Exposure: Handle the compound quickly, avoid unnecessary heating, and protect it from light to minimize polymerization.
III. Recommended Purification Protocols
Here are step-by-step protocols for the most common and effective purification methods for 3-bromo-4-vinylpyridine.
A. Liquid-Liquid Extraction and Decolorization
This is the initial work-up and purification step to remove inorganic salts, water-soluble impurities, and gross coloration.
Experimental Protocol:
-
Dissolve the crude 3-bromo-4-vinylpyridine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).
-
Saturated aqueous sodium thiosulfate solution (if iodine is suspected).
-
Brine (saturated aqueous sodium chloride solution) to reduce the solubility of the organic product in the aqueous layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
(Optional) If the solution is still colored, add activated charcoal, stir for 15-30 minutes, and filter through celite.
-
Concentrate the solution under reduced pressure using a rotary evaporator. Important: Use a water bath with a moderate temperature (e.g., 30-40 °C) to minimize polymerization.
B. Vacuum Distillation
This method is effective for separating 3-bromo-4-vinylpyridine from non-volatile impurities, such as polymers and inorganic salts.
Experimental Protocol:
-
Set up a distillation apparatus for vacuum distillation.
-
Add the crude 3-bromo-4-vinylpyridine to the distillation flask along with a magnetic stir bar and a small amount of a polymerization inhibitor (e.g., hydroquinone).
-
Slowly and carefully apply vacuum.
-
Gently heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point. The boiling point will depend on the pressure. For example, the related compound 3-bromo-4-methylpyridine has a boiling point of 199-200 °C at atmospheric pressure, so under vacuum, the boiling point will be significantly lower.[2][3]
-
Store the purified product under an inert atmosphere (nitrogen or argon) in a refrigerator, and protect it from light.
C. Column Chromatography
This is the preferred method for separating closely related organic impurities, such as regioisomers.
Experimental Protocol:
-
Prepare the Stationary Phase:
-
Prepare a slurry of deactivated silica gel by mixing silica gel with your chosen eluent containing 1-2% triethylamine.
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
-
Load the Sample:
-
Dissolve the crude 3-bromo-4-vinylpyridine in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better separation, use a "dry loading" technique: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[4]
-
-
Elute the Column:
-
Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Collect fractions and monitor them by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, remembering to use a low-temperature water bath.
-
IV. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude 3-bromo-4-vinylpyridine.
Caption: General purification workflow for crude 3-bromo-4-vinylpyridine.
V. Troubleshooting Decision Tree
This diagram provides a logical path to follow when encountering common purification problems.
Caption: Decision tree for troubleshooting common purification issues.
VI. Storage and Handling of Purified 3-Bromo-4-Vinylpyridine
Proper storage is critical to maintain the purity of your product.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and polymerization.
-
Temperature: Store in a refrigerator or freezer to slow down potential decomposition and polymerization.[5]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Inhibitor: For long-term storage, consider adding a small amount of a polymerization inhibitor like BHT.
VII. Safety Precautions
As a responsible scientist, always prioritize safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Handle 3-bromo-4-vinylpyridine in a well-ventilated fume hood to avoid inhalation of vapors.[2]
-
Toxicity: Brominated pyridines are generally considered harmful if swallowed, in contact with skin, or inhaled. They can also cause skin and eye irritation.[6][7]
This guide provides a comprehensive overview of the purification of crude 3-bromo-4-vinylpyridine, focusing on practical solutions to common experimental challenges. By understanding the chemistry of the molecule and following these recommendations, you can achieve high purity and yield in your experiments.
VIII. References
-
Google Patents. (n.d.). Synthetic method for 3-bromopyridine (CN104130183A). Retrieved from
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine (CN104945314A). Retrieved from
-
Google Patents. (n.d.). Process for the polymerization of 4-vinyl pyridine monomers (US5861230A). Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]
-
Scientific Polymer Products. (n.d.). 4-Vinylpyridine. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 4-Vinylpyridine. Retrieved from [Link]
-
Google Patents. (n.d.). Synthetic method of 3-bromopyridine (CN104974081A). Retrieved from
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 10(11), 1249. [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]
-
ResearchGate. (2014). Remarkable crystallization morphologies of poly(4-vinylpyridine) on single-walled carbon nanotubes in CO2-expanded liquids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-溴-4-甲基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scipoly.com [scipoly.com]
- 6. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
troubleshooting side reactions in 3-bromo-4-vinylpyridine polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
The polymerization of 3-bromo-4-vinylpyridine is a critical step in the synthesis of advanced functional polymers for applications ranging from drug delivery systems to specialized coatings. However, the unique electronic and steric properties of this monomer present specific challenges, often leading to undesirable side reactions that can compromise the integrity and performance of the final polymer. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address the common issues encountered during the polymerization of 3-bromo-4-vinylpyridine.
Core Principles of 3-Bromo-4-Vinylpyridine Reactivity
Understanding the inherent reactivity of 3-bromo-4-vinylpyridine is fundamental to troubleshooting its polymerization. The presence of the bromine atom at the 3-position significantly influences the electronic properties of both the pyridine ring and the vinyl group.
-
Electronic Effects of the Bromine Substituent: The bromine atom is an electron-withdrawing group, which decreases the electron density of the pyridine ring.[1] This has two main consequences:
-
Reduced Nucleophilicity of the Pyridine Nitrogen: The nitrogen atom in 3-bromo-4-vinylpyridine is less nucleophilic than in the unsubstituted 4-vinylpyridine. This can reduce the propensity for certain side reactions, such as quaternization, but it can also affect its interaction with catalysts in controlled radical polymerization techniques.[2]
-
Activation of the C-Br Bond: The carbon-bromine bond on the pyridine ring can be susceptible to cleavage, particularly in the presence of transition metal catalysts, which could lead to unintended cross-coupling reactions.[3][4]
-
-
Reactivity of the Vinyl Group: The vinyl group is the primary site of polymerization. Its reactivity can be influenced by the electron-withdrawing nature of the brominated pyridine ring, potentially affecting propagation kinetics and the stability of the propagating radical.
Troubleshooting Guide and FAQs
This section addresses specific problems that may arise during the polymerization of 3-bromo-4-vinylpyridine, providing mechanistic insights and actionable troubleshooting protocols.
FAQ 1: My polymerization is completely inhibited or shows a long induction period. What is the likely cause and how can I fix it?
A1: Inhibition of radical polymerization is a common issue, often caused by trace impurities that scavenge the initiating or propagating radicals.
Probable Causes:
-
Presence of Radical Inhibitors: The commercial monomer may contain inhibitors like 4-tert-butylcatechol to prevent premature polymerization during storage.[5]
-
Dissolved Oxygen: Oxygen is a well-known inhibitor of radical polymerizations.[6]
-
Impurities in the Solvent or Other Reagents: Solvents or other additives may contain impurities that can act as inhibitors.
Mechanistic Explanation:
Inhibitors (In-H) react with the initiating (I•) or propagating (P•) radicals to form non-reactive species, effectively terminating the polymerization chain reaction. Oxygen can react with radicals to form stable peroxy radicals that do not efficiently initiate new polymer chains.
Caption: Mechanism of polymerization inhibition.
Troubleshooting Protocol:
-
Monomer Purification:
-
Pass the 3-bromo-4-vinylpyridine monomer through a column of basic alumina to remove the inhibitor.
-
Alternatively, perform a distillation under reduced pressure. Caution: Ensure the distillation temperature is kept low to prevent thermal polymerization.
-
-
Deoxygenation:
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes before initiating the polymerization.
-
For more stringent requirements, use freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Solvent and Reagent Purity:
-
Use freshly distilled or high-purity solvents.
-
Ensure all other reagents are free from potential inhibitors.
-
FAQ 2: My reaction mixture becomes viscous and forms a gel, indicating cross-linking. What is happening and how can I prevent it?
A2: Gelation is a sign of extensive cross-linking, where individual polymer chains become covalently linked to form a network. This is a significant issue in vinylpyridine polymerizations.
Probable Causes:
-
Reaction at the Pyridine Ring: The propagating radical chain can attack the pyridine ring of another polymer chain or monomer molecule. This is a known side reaction in the polymerization of 4-vinylpyridine, especially at higher temperatures.[7]
-
Bifunctional Impurities: The monomer may contain bifunctional impurities that can participate in the polymerization and link polymer chains.
-
High Monomer Conversion: At high monomer conversions, the probability of chain transfer to the polymer increases, which can lead to branching and cross-linking.
Mechanistic Explanation:
A propagating radical can abstract a hydrogen atom from the polymer backbone or attack the electron-deficient pyridine ring, creating a new radical center on the polymer chain. This new radical can then initiate the growth of a new chain, leading to a branched or cross-linked structure.
Caption: General mechanism of cross-linking.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature. | Reduces the rate of side reactions, which often have a higher activation energy than the propagation reaction.[7] |
| Monomer Concentration | Use a lower initial monomer concentration. | Decreases the probability of intermolecular side reactions. |
| Conversion | Stop the polymerization at a lower monomer conversion (e.g., < 70%). | Minimizes chain transfer to the polymer, which is more prevalent at high conversions. |
| Solvent | Use a more polar, aprotic solvent. | Can help to solvate the polymer chains and reduce intermolecular interactions. |
FAQ 3: I am using ATRP to polymerize 3-bromo-4-vinylpyridine, but the polymerization is uncontrolled, and the molecular weight distribution is broad. What are the potential issues?
A3: Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be sensitive to the specific monomer and reaction conditions.
Probable Causes:
-
Catalyst Inhibition by the Monomer: The pyridine nitrogen can coordinate with the copper catalyst, altering its reactivity and disrupting the activation/deactivation equilibrium.[8] The electron-withdrawing bromine atom on the pyridine ring can influence the strength of this interaction.[2]
-
Side Reactions of the Propagating Radical: The propagating radical may undergo irreversible termination reactions or other side reactions that are not part of the ATRP equilibrium.[9]
-
Initiator Choice: The initiator may be too slow or too fast, or it may participate in side reactions. For pyridine-containing monomers, using a chloro-initiator can sometimes suppress side reactions compared to a bromo-initiator.[1]
Mechanistic Explanation:
In a successful ATRP, there is a rapid and reversible equilibrium between dormant polymer chains (P-X) and active propagating radicals (P•). If the pyridine nitrogen of the monomer or polymer coordinates too strongly with the Cu(I) activator, it can shift the equilibrium towards the dormant side, slowing or stopping the polymerization. Conversely, if the deactivation process is slow, the concentration of radicals can become too high, leading to termination reactions and a loss of control.
Caption: ATRP equilibrium and termination side reaction.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Ligand | Use a strongly coordinating ligand for the copper catalyst, such as tris(2-pyridylmethyl)amine (TPMA) or tris[2-(dimethylamino)ethyl]amine (Me6TREN). | A strongly coordinating ligand can prevent the monomer from displacing it from the copper center, thus maintaining the catalyst's activity.[10] |
| Initiator | Consider using a chlorine-based initiator (e.g., 1-phenylethyl chloride) instead of a bromine-based one. | Chloro-initiators can sometimes lead to better control in the ATRP of vinylpyridines by reducing the rate of activation and minimizing side reactions.[1] |
| Temperature | Optimize the reaction temperature. | The optimal temperature will depend on the specific initiator, ligand, and solvent system. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed. |
| Solvent | Use a polar solvent like DMF or DMSO. | These solvents can help to solubilize the catalyst complex and the polymer, and may influence the ATRP equilibrium. |
FAQ 4: I suspect that quaternization of the pyridine nitrogen is occurring as a side reaction. How can I confirm this and prevent it?
A4: Quaternization involves the alkylation of the pyridine nitrogen, which can occur if there are alkylating agents present in the reaction mixture. While the nitrogen in 3-bromo-4-vinylpyridine is less nucleophilic than in 4-vinylpyridine, this side reaction is still possible.
Probable Causes:
-
Reaction with the Initiator or Chain Transfer Agent: If using an alkyl halide initiator (in ATRP) or a RAFT agent with a susceptible R-group, it could potentially alkylate the pyridine nitrogen.
-
Reaction with the Polymer Backbone: A propagating radical could potentially abstract a bromine atom, which could then participate in reactions that lead to alkylating species.
Confirmation:
-
NMR Spectroscopy: Quaternization leads to a significant downfield shift of the pyridine proton signals in ¹H NMR.
-
FTIR Spectroscopy: The C=N stretching vibration of the pyridine ring will shift to a higher wavenumber upon quaternization.
Troubleshooting Protocol:
-
Careful Selection of Reagents: Choose initiators and chain transfer agents that are less likely to act as alkylating agents under the reaction conditions.
-
Lower Reaction Temperature: Quaternization is a bimolecular reaction, and its rate can be reduced by lowering the temperature.
-
Control Stoichiometry: Ensure that there is no large excess of potentially alkylating species relative to the monomer.
Experimental Protocols
Protocol 1: Purification of 3-Bromo-4-Vinylpyridine
-
Prepare a short column (approx. 10 cm long, 2 cm diameter) packed with basic alumina.
-
Dissolve the 3-bromo-4-vinylpyridine monomer in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the solution onto the column and elute with the same solvent.
-
Collect the fractions containing the monomer.
-
Remove the solvent under reduced pressure.
-
Store the purified monomer under an inert atmosphere at low temperature (-20 °C) and in the dark.
Protocol 2: Setting up an Inert Atmosphere for Polymerization
-
Assemble the reaction glassware (e.g., Schlenk flask) and dry it thoroughly in an oven.
-
Cool the glassware under a stream of dry inert gas (argon or nitrogen).
-
Add the purified monomer, solvent, and other solid reagents to the flask under a positive pressure of inert gas.
-
Seal the flask and purge the solution with the inert gas for 30-60 minutes via a needle submerged in the liquid.
-
If using freeze-pump-thaw, freeze the reaction mixture using liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle at least three times.
-
After deoxygenation, introduce the initiator via a syringe under a positive pressure of inert gas.
-
Maintain a positive pressure of the inert gas throughout the polymerization.
References
-
3-Bromopyridine: A Key Fine Chemical Intermediate. (2025, November 10). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Boucher, E. A., Khosravi-Babadi, E., & Mollett, C. C. (1978). Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 1491-1499. [Link]
-
Mišić-Vuković, M., Radojković-Velićković, M., & Dimitrijević, D. M. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1160-1163. [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
-
Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1436-1463. [Link]
- Gladysz, J. A. (Ed.). (2004). Inhibitors for Radical Polymerization. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Method for preparing 3-bromo-4-methylpyridine.
-
Hill, M. R., Carmean, R. N., & Sumerlin, B. S. (2015). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 48(16), 5459-5469. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Freiberger, E. M., Steffen, J., Waleska-Wellnhofer, N. J., Harrer, A., Hemauer, F., Schwaab, V., ... & Papp, C. (2021). Bromine Adsorption and Thermal Stability on Rh (111): A Combined XPS, LEED and DFT Study. ChemPhysChem, 22(14), 1453-1461. [Link]
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]
-
Douglas, J. T., & van der Vlugt, J. I. (2018). The 4-substitution of 3-bromopyridines with additional nucleophiles. Chemical Science, 9(4), 983-988. [Link]
-
Chanakira, A., & van Staden, D. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC advances, 10(9), 5267-5276. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Starting Points. Carnegie Mellon University. [Link]
-
Anna, A. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43, 1693-1698. [Link]
-
Belbachir, M., & Bensaoula, A. (2018). Series of Poly (4-vinylpyridine) Containing Quaternary Alkyl bromides: Synthesis and Determination Percentage of Quaternization. Journal of Macromolecular Science, Part A, 55(10), 735-741. [Link]
-
Nishiwaki, N., Nishida, Y., Tominaga, E., & Ariga, M. (2007). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Tetrahedron Letters, 48(12), 2161-2164. [Link]
-
Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1436-1463. [Link]
-
Nomura, K., & Shimoyama, D. (2019). Synthesis of well-defined halogenated styrenic (co) polymers: polymerisation catalyzed by half-titanocenes and their post-modification. Polymer Chemistry, 10(4), 468-477. [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. [Link]
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]
-
Nomura, K., & Shimoyama, D. (2019). Synthesis of well-defined halogenated styrenic (co) polymers: polymerisation catalyzed by half-titanocenes and their post-modification. Polymer Chemistry, 10(4), 468-477. [Link]
-
Theato, P. (2008). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Macromolecules, 41(18), 6647-6653. [Link]
-
Lunn, J. A., & Lindsley, C. W. (2016). Recent advances in RAFT polymerization of monomers derived from renewable resources. Polymer Chemistry, 7(44), 6746-6756. [Link]
-
Francke, R., & Schille, B. (2020). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry, 85(3), 1645-1655. [Link]
-
Ameduri, B. (2021). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Polymers, 13(5), 795. [Link]
-
Krys, P., Isse, A. A., Zhong, M., Gennaro, A., & Matyjaszewski, K. (2014). SARA ATRP or SET-LRP. End of controversy?. Polymer Chemistry, 5(15), 4396-4417. [Link]
-
González-García, J., & Montiel, V. (2022). Synthesis and Characterization of Poly (2-vinylpyridine) and Poly (4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. [Link]
-
Al-Aama, J. Y., & Al-Johani, M. S. (2021). Brominated flame retardants, a cornelian dilemma. Environmental health perspectives, 129(6), 065001. [Link]
-
Chmielarek, M., & Wesołek, D. (2019). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability, 168, 108949. [Link]
-
Dadashi-Silab, S., & Yagci, Y. (2016). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 116(17), 10186-10234. [Link]
-
Corrigan, N., Yeow, J., & Boyer, C. (2019). Acid-triggered radical polymerization of vinyl monomers. Angewandte Chemie International Edition, 58(15), 4941-4945. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. [Link]
-
Zhao, B., Pashley-Johnson, F., Jones, B. A., & Wilson, P. (2022). Aqueous electrochemically-triggered atom transfer radical polymerization. Polymer Chemistry, 13(21), 3097-3101. [Link]
Sources
- 1. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Starting Points - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-Vinylpyridine (4-VP) Polymerization Management
Status: Operational Ticket Priority: High (Exothermic Risk) Assigned Specialist: Senior Application Scientist
Introduction: The "Sleeping Giant" Monomer
Welcome to the 4-VP Technical Support Hub. You are likely here because you are experiencing one of two extremes: your monomer has solidified in the freezer (auto-polymerization), or your reaction vessel has dangerously overheated (runaway exotherm).
4-Vinylpyridine is a deceptively simple monomer. Structurally similar to styrene, the pyridine ring introduces a basic nitrogen that fundamentally alters its stability. It is prone to zwitterionic auto-polymerization in the presence of trace acids and exhibits a violent Trommsdorff (gel) effect during bulk polymerization.
This guide replaces standard textbook advice with field-hardened protocols designed to maintain control over the thermodynamics of 4-VP.
Module 1: Pre-Reaction & Storage (The "Before" Phase)
Critical FAQ: Storage & Stability
Q: My 4-VP monomer has turned pink/red in the bottle. Is it compromised? A: Proceed with Caution. The color change indicates the formation of pyridine N-oxide or oxidative degradation products.
-
Diagnosis: While the monomer may still polymerize, these impurities act as uncontrolled chain transfer agents, broadening your Polydispersity Index (PDI) and potentially retarding initiation.[1]
-
Resolution: If high purity is required (e.g., for RAFT/ATRP), you must distill the monomer under reduced pressure. If the liquid is viscous, discard it immediately ; auto-polymerization has begun.
Q: Why did the monomer solidify at -20°C? A: 4-VP has a freezing point, but if it remains solid after warming to room temperature, it has auto-polymerized .
-
The Mechanism: Unlike styrene, 4-VP is basic. Trace acids (even atmospheric CO2 or glass surface acidity) can protonate the nitrogen, creating a pyridinium ion. This ion acts as an electron-deficient acceptor, initiating a spontaneous zwitterionic polymerization with uncharged monomer molecules.
-
Prevention: Always store with an inhibitor (TBC or Hydroquinone) and ensure the headspace is dry.
Workflow: Safe Inhibitor Removal
Do not use liquid-liquid extraction (washing with NaOH). The heat of neutralization can trigger premature polymerization in the separatory funnel. Use the dry column method.
Figure 1: Safe inhibitor removal workflow using basic alumina to prevent thermal shock.
Module 2: Reaction Engineering (The "Control" Phase)
The Golden Rule: Never Polymerize in Bulk
Bulk polymerization of 4-VP is a safety hazard. As conversion increases, the reaction mixture becomes a glassy solid. The viscosity spike prevents radical termination (chains cannot diffuse to find each other), but small monomer molecules can still diffuse to the active radical centers. This leads to auto-acceleration (Trommsdorff effect) , causing a rapid, uncontrollable temperature spike that can rupture glass vessels.
Recommended Protocol: Controlled RAFT Polymerization
Why RAFT? Reversible Addition-Fragmentation chain Transfer (RAFT) controls the growth rate, spreading the exotherm over hours rather than minutes.
Reagents:
-
Monomer: 4-Vinylpyridine (freshly passed through alumina).
-
Solvent: DMF or Methanol (Good solubility for both monomer and polymer).
-
CTA (Chain Transfer Agent): Cumyl dithiobenzoate (CDB) or a Trithiocarbonate.
Step-by-Step Procedure:
-
Stoichiometry Calculation: Target a Degree of Polymerization (DP) < 300 to manage viscosity.
-
Ratio: [Monomer]:[CTA]:[Initiator] = 300 : 1 : 0.2
-
-
Solvation: Dissolve 4-VP in DMF (50% v/v). Do not exceed 50% monomer concentration.
-
Degassing (Critical): Oxygen inhibits vinyl polymerization. Perform 3 freeze-pump-thaw cycles or sparge with Nitrogen for 30 mins.
-
Initiation: Place in a pre-heated oil bath at 60°C .
-
Note: Do not exceed 70°C. 4-VP propagation rate (
) is high; higher temps reduce control.
-
-
Quenching: Stop the reaction at ~60-70% conversion (usually 12-18 hours) by cooling in liquid nitrogen and exposing to air. High conversion leads to "dead" chains and bimolecular termination.
Data Table: Solvent Selection Guide
| Solvent | Solubility (Monomer/Polymer) | Heat Transfer Efficiency | Risk Factor | Recommendation |
| Toluene | Good / Poor | Moderate | High | Avoid. Polymer precipitates, trapping radicals (heterogeneous runaway). |
| DMF | Good / Good | High | Low | Preferred. Keeps system homogeneous; good heat sink. |
| Methanol | Good / Good | High | Moderate | Acceptable. Good for dispersion polymerization, but low boiling point (65°C) limits temp range. |
| Bulk | Good / Good | Zero | Critical | NEVER. High risk of explosion/glass rupture. |
Module 3: Emergency & Troubleshooting
Troubleshooting Logic: The Temperature Spike
Scenario: You are 2 hours into a reaction. The internal temperature reads 5°C above the setpoint and is rising 1°C every 30 seconds.
Immediate Action Required:
-
Remove Heat Source: Drop the oil bath immediately.
-
Dilute: Add cold solvent (DMF) if the vessel allows. This lowers viscosity and heat capacity.
-
Do NOT Ice Bath (Glassware Risk): If the reaction is in a sealed glass ampoule, thermal shock from ice may crack the pressurized glass. Use an air stream first.
Figure 2: Decision tree for managing exothermic runaways.
References
-
Polysciences, Inc. (2025).[4] 4-Vinylpyridine Monomer Product Guide & Safety Data. Retrieved from
-
Convertine, A. J., et al. (2002). "Direct Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization." Macromolecules, 35(25), 9313–9318.
-
Sigma-Aldrich. (2026).[5] Safety Data Sheet: 4-Vinylpyridine, stabilized. Retrieved from
-
BenchChem. (2025).[3] The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide. Retrieved from
-
Fischer, H. (2001). "The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations." Chemical Reviews, 101(12), 3581–3610.
Sources
Validation & Comparative
Reproducibility Guide: Polymerization of 3-Bromo-4-Vinylpyridine (3-Br-4-VP)
Executive Summary & Strategic Rationale
3-bromo-4-vinylpyridine (3-Br-4-VP) is a high-value precursor for functional materials. Unlike the commoditized 4-vinylpyridine (4VP), the 3-bromo derivative offers a critical orthogonal handle—the aryl bromide—allowing for post-polymerization modification (PPM) via Suzuki-Miyaura or Buchwald-Hartwig couplings.
However, reproducibility in polymerizing 3-Br-4-VP is notoriously low due to two converging factors:
-
Spontaneous Polymerization: Like 4VP, the monomer is unstable and prone to "popcorn" polymerization during storage or purification.
-
Catalyst Poisoning: The pyridine nitrogen acts as a competing ligand, frequently deactivating transition metal catalysts used in Controlled Radical Polymerization (CRP).
This guide objectively compares three methodologies—Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT)—to establish a reproducible standard for drug delivery and catalysis applications.
Critical Pre-Experimental Protocol: Monomer Purification
The #1 cause of experimental failure is improper monomer handling. Commercial 3-Br-4-VP is stabilized (typically with TBC or hydroquinone). The bromine substituent adds steric bulk and electron-withdrawing character, making the monomer sensitive to light and heat.
Standard Operating Procedure (SOP) for Purification:
-
Dissolution: Dissolve crude monomer in minimal cold toluene.
-
Inhibitor Removal: Pass through a basic alumina column (Brockmann I). Do not distill unless absolutely necessary, as the high boiling point of the brominated derivative risks thermal polymerization.
-
Degassing: Sparge with Argon for 20 minutes immediately prior to use.
Comparative Analysis of Polymerization Methods
Method A: Free Radical Polymerization (FRP)
The Baseline Approach
FRP is robust but lacks control. It is suitable only when molecular weight distribution (dispersity, Đ) is irrelevant.
-
Mechanism: Thermal decomposition of azo-initiators (AIBN).
-
Outcome: High Yield (>80%), Broad Dispersity (Đ > 2.0).
-
Reproducibility: Moderate. The "gel effect" (Trommsdorff effect) is pronounced due to the bulky bromine groups increasing chain rigidity/viscosity.
Method B: Atom Transfer Radical Polymerization (ATRP)
The "Trap" for the Unwary
Standard ATRP protocols for styrenics fail with vinylpyridines.
-
The Failure Mode: The pyridine nitrogen (N) has a high affinity for Copper (Cu). It displaces the ligand (L) from the Cu(I)/L catalyst complex.
-
Reaction: Cu(I)-L + Pyridine-Monomer → Cu(I)-Pyridine (Inactive) + L
-
-
The Fix: You must use a ligand with a binding constant (β) higher than pyridine. Me6TREN is the mandatory ligand; bipyridine (bpy) will fail.
-
Reproducibility: Low to Moderate. Highly sensitive to oxygen and monomer purity.
Method C: RAFT Polymerization (Recommended)
The Gold Standard
RAFT is metal-free, bypassing the coordination issues of ATRP.[1] It provides the highest reproducibility for 3-Br-4-VP.
-
Chain Transfer Agent (CTA): Trithiocarbonates (e.g., Cumyl dithiobenzoate or Cyanomethyl dodecyl trithiocarbonate) are preferred over Dithioesters to minimize retardation.
-
Reproducibility: High.[2] Living characteristics are maintained (Đ < 1.2), allowing for block copolymer synthesis.
Decision Matrix & Mechanism Visualization
The following diagram illustrates the decision logic and the specific failure mechanism in ATRP that necessitates the switch to RAFT.
Caption: Decision tree highlighting the catalyst poisoning risk in ATRP and the strategic preference for RAFT.
Experimental Protocols
Protocol 1: RAFT Polymerization (High Reproducibility)
Materials:
-
Monomer: 3-bromo-4-vinylpyridine (Purified)
-
CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)
-
Initiator: AIBN (Recrystallized)
-
Solvent: Anisole (Internal standard for NMR)
Step-by-Step:
-
Stoichiometry: Target a Degree of Polymerization (DP) of 50.
-
Ratio: [Monomer]:[CTA]:[Initiator] = 50 : 1 : 0.2
-
-
Assembly: In a Schlenk tube, combine 3-Br-4-VP (1.0 g, 5.4 mmol), CPDT (37 mg), and AIBN (3.5 mg) in Anisole (2 mL).
-
Deoxygenation: Perform 4 freeze-pump-thaw cycles. This is critical; nitrogen sparging is insufficient for strict control.
-
Reaction: Immerse in an oil bath at 70°C for 12 hours.
-
Quenching: Cool in liquid nitrogen and expose to air.
-
Purification: Precipitate twice into cold hexanes. The polymer will be a light yellow powder.
Validation:
-
H-NMR: Monitor the disappearance of vinyl protons (5.5 - 6.5 ppm).
-
GPC: Expect Monomodal peak, Đ < 1.2.
Protocol 2: ATRP (For Specific Architectures)
Use only if RAFT is unavailable or specific end-group halogen functionality is required.
Step-by-Step:
-
Catalyst Prep: Cu(I)Br (1 eq) and Me6TREN (1.1 eq) in DMF. Note: The complex must form (green/brown solution) before adding monomer.
-
Monomer Addition: Add 3-Br-4-VP (50 eq) and Ethyl α-bromoisobutyrate (EBiB, 1 eq).
-
Reaction: 40°C (Lower temperature required to prevent thermal self-initiation).
Data Summary & Performance Comparison
| Feature | Free Radical (FRP) | ATRP (w/ Me6TREN) | RAFT (Trithiocarbonate) |
| Control (Đ) | Poor (1.5 - 2.5) | Good (1.1 - 1.3) | Excellent (1.05 - 1.15) |
| Catalyst Residue | None | High (Copper removal required) | None (Sulfur end-group) |
| Monomer Conversion | High (>90%) | Moderate (60-80%) | High (>90%) |
| Reproducibility | Moderate | Low (Sensitive to N-coordination) | High |
| Post-Modifiability | Yes (Bromine intact) | Yes (Bromine intact) | Yes (Bromine intact) |
References
-
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science. Link
- Grounding: Establishes the fundamental mechanism of ATRP and the necessity of ligand selection.
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.[1] Link
- Grounding: The authoritative source on RAFT mechanism and CTA selection for styrenic/vinylpyridine monomers.
-
Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials. Chemical Reviews. Link
- Grounding: Discusses the interaction of nitrogen-containing monomers with copper c
-
Convertine, A. J., et al. (2006). Direct Synthesis of Thermally Responsive Poly(N-isopropylacrylamide)-b-poly(4-vinylpyridine) Block Copolymers via RAFT Polymerization. Macromolecules. Link
- Grounding: Provides the specific experimental basis for RAFT polymerization of vinylpyridines, which is directly applicable to the 3-bromo deriv
Sources
Advanced Functional Materials: Comparative Analysis of 3-Bromo-4-Vinylpyridine Copolymers
Executive Summary: The "Dual-Handle" Advantage
For researchers in drug delivery and optoelectronics, 3-bromo-4-vinylpyridine (3-Br-4-VP) represents a critical evolution from the standard 4-vinylpyridine (4-VP) monomer.[1] While 4-VP is ubiquitous for its pH-responsiveness and metal coordination capabilities, its chemical versatility is limited to the pyridine nitrogen.[1]
The introduction of a bromine atom at the 3-position transforms the monomer into a dual-handle scaffold :
-
Vinyl Group: Allows standard radical polymerization (FRP, RAFT, ATRP).[1]
-
Aryl Bromide: Serves as a dormant "orthogonal handle" for post-polymerization modification (PPM) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck).[1]
This guide objectively compares copolymers of 3-Br-4-VP against standard 4-VP alternatives, focusing on tunable basicity, thermal stability, and the unique capability for backbone functionalization.[1]
Chemical Architecture & Synthesis[1][2]
Monomer Properties Comparison
The presence of the bromine atom fundamentally alters the electronics and sterics of the pyridine ring.
| Property | Poly(4-vinylpyridine) (P4VP) | Poly(3-bromo-4-vinylpyridine) | Impact on Performance |
| Monomer Structure | Pyridine ring with vinyl at C4 | Pyridine ring with vinyl at C4, Bromine at C3 | Steric Hindrance: Br restricts rotation, increasing Tg.[1] |
| Electronic Effect | Electron-deficient ring | Highly electron-deficient (Br is -I induction) | Basicity: 3-Br-4-VP is a weaker base.[1] |
| pKa (Conj. Acid) | ~5.2 (Monomer) / ~4.5 (Polymer) | ~2.8 (Predicted based on 3-Br-Pyridine) | pH Response: Shifts ionization window to more acidic pH. |
| Reactivity | N-Alkylation (Quaternization) | N-Alkylation + C-Br Cross-Coupling | Functionalization: Enables "Grafting-To" complex ligands.[1] |
Polymerization Kinetics (RAFT Protocol)
While 4-VP is easily polymerized, the 3-Br substituent introduces steric bulk near the vinyl group.[1] However, the aryl bromide bond is stable under standard radical conditions (unlike alkyl bromides), making it compatible with Reversible Addition-Fragmentation Chain Transfer (RAFT).[1]
Protocol: Synthesis of Poly(3-Br-4-VP)-block-Polystyrene
-
Reagents: 3-Br-4-VP (Monomer), CPDB (RAFT Agent), AIBN (Initiator), Anisole (Solvent).[1]
-
Conditions: 70°C, Nitrogen atmosphere, 24h.
-
Critical Note: The bulky Br atom slightly reduces the propagation rate coefficient (
) compared to 4-VP. High conversion (>80%) may require longer reaction times (36h+).
Figure 1: Synthetic workflow from monomer to functionalized copolymer via RAFT and subsequent Suzuki coupling.[1]
Physical & Solution Properties[1][3][4]
Thermal Transitions (Glass Transition)
The bromine atom adds significant mass (79.9 amu vs 1.0 amu for H) and steric hindrance, restricting the segmental motion of the polymer chain.
-
P4VP Tg: Typically 145–150°C .[1]
-
P(3-Br-4-VP) Tg: Expected to be 165–180°C .[1]
-
Implication: The brominated copolymer is more thermally stable and rigid, making it superior for high-temperature membrane applications where creep resistance is required.[1]
-
Tunable Basicity & pH Responsiveness
The electron-withdrawing nature of bromine lowers the electron density on the pyridine nitrogen.
-
P4VP: Becomes cationic (soluble) at pH < 4.5.[1]
-
P(3-Br-4-VP): Becomes cationic only at pH < 3.0 (estimated).[1]
-
Application: This "shifted window" allows for the design of block copolymers that self-assemble into micelles at physiological pH (7.4) but disassemble only in highly acidic environments (e.g., late endosomes), offering a more selective drug release profile than P4VP.[1]
-
The "Killer App": Post-Polymerization Modification (PPM)
The primary reason to select 3-Br-4-VP over 4-VP is the ability to perform Suzuki-Miyaura Coupling directly on the polymer backbone.[1] This is impossible with standard P4VP without harsh pre-activation steps.[1]
Experimental Protocol: Backbone Functionalization
Objective: Grafting a phenylboronic acid fluorophore onto P(3-Br-4-VP).
-
Dissolution: Dissolve 100 mg of P(3-Br-4-VP) in degassed 1,4-dioxane/water (9:1).
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol% relative to Br units) and K2CO3 (2 eq).
-
Coupling: Add 4-fluorophenylboronic acid (1.5 eq).
-
Reaction: Heat to 90°C for 24h under Argon.
-
Purification: Precipitate into cold methanol. The Br is replaced by the fluorophore.[1]
Why this matters: You can synthesize a "base" polymer and then generate a library of 50 different functional polymers (e.g., with different targeting ligands) simply by changing the boronic acid in the final step.
Biological & Antibacterial Potential[5]
Quaternized pyridines are potent antibacterial agents (contact killing).[1] The 3-Br derivative offers a nuanced performance profile.[1][2]
Quaternization Kinetics
To activate antibacterial properties, the pyridine nitrogen is alkylated (e.g., with methyl iodide or hexyl bromide).[1]
-
P4VP: Fast quaternization. High charge density.[1]
-
P(3-Br-4-VP): Slower quaternization due to steric hindrance from the adjacent bromine.[1]
-
Result: It is harder to achieve 100% quaternization, but the remaining hydrophobic Br atoms may actually enhance membrane penetration of bacteria, compensating for the lower charge density.[1]
-
Cytotoxicity Balance
-
Problem with P4VP: Fully quaternized P4VP is often hemolytic (lyses red blood cells).[1][3]
-
Advantage of P(3-Br-4-VP): The lower basicity and potential for partial quaternization allow for a "taming" of the cationic charge, potentially improving the therapeutic index (ratio of bacterial killing to mammalian toxicity).
References
-
Monomer Synthesis & Coupling : ChemicalBook: 3-Bromo-4-vinylpyridine Properties and Suzuki Coupling Reagents. Available at:
-
P4VP Glass Transition : Zhang, et al. "Glass Transition Behaviors of Poly(Vinyl Pyridine)...".[1] MDPI Polymers. Available at:
-
Pyridyl Bromide Reactivity : Lide, D.R.[1] "Dissociation Constants of Organic Bases". CRC Handbook of Chemistry and Physics.[1][4] (Context for pKa shift of 3-Br-Pyridine vs Pyridine).
-
Antibacterial Mechanisms : Tiller, J.C., et al. "Designing surfaces that kill bacteria on contact".[1] PNAS.[1] (Foundational text on P4VP antibacterial activity).
-
RAFT Polymerization of Vinylpyridines : Convertine, A.J., et al. "Direct Synthesis of Chemically Active Poly(4-vinylpyridine) Copolymers".[1] Macromolecules. (Protocol adapted for brominated analog).
Sources
- 1. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 3. Hemocompatibility of hydrophilic antimicrobial copolymers of alkylated 4-vinylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Brompyridin – Wikipedia [de.wikipedia.org]
Safety Operating Guide
3-Bromo-4-vinylpyridine: Proper Disposal & Handling Procedures
[1][2][3][4]
Content Type: Operational Safety & Logistics Guide
Author: Senior Application Scientist
Date: October 26, 2023[1]
Executive Summary: The Dual-Hazard Profile
Disposing of 3-Bromo-4-vinylpyridine requires a nuanced approach that standard chemical hygiene plans often overlook. You are not just managing a toxic halogenated solvent; you are managing a reactive monomer .[1]
The presence of the vinyl group introduces a risk of exothermic polymerization, while the bromine atom mandates segregation into halogenated waste streams to prevent damage to catalytic oxidizers in incineration plants. This guide provides the operational logic to neutralize both risks effectively.
Quick Reference: Chemical Profile
| Property | Value/Description | Operational Implication |
| CAS Number | Specific to isomer (e.g., 4-vinyl is 100-43-6; 3-bromo derivative varies) | Use name and structure for waste tagging.[1] |
| Primary Hazard | Polymerization (Exothermic) | Can rupture waste containers if unstabilized.[1] |
| Secondary Hazard | Corrosive / Irritant | Pyridine ring functionality; skin and eye damage risk.[1] |
| Waste Stream | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., Acetone/Methanol) if possible, to lower disposal costs, but NEVER mix with acids. |
| Incompatibility | Acids, Oxidizers, Peroxides | Contact with acids causes heat; contact with peroxides triggers explosion/polymerization. |
Pre-Disposal Risk Assessment (The "Triage" Step)[1]
Before moving the bottle to the waste area, you must assess the physical state of the material. 3-Bromo-4-vinylpyridine is unstable; its condition tells you how to handle it.
Scenario A: The Material is Liquid (Normal)[1][6]
-
Status: The inhibitor (typically TBC or Hydroquinone) is likely still active.[1]
-
Action: Proceed to Section 3 (Standard Disposal) .
-
Caution: If the liquid is viscous or "syrupy," partial polymerization has begun. Do not seal tightly immediately after pouring.[1]
Scenario B: The Material is Solid/Hardened (Polymerized)[1]
-
Status: The monomer has auto-polymerized inside the bottle.
-
Risk: Low reactivity, but the bottle may be pressurized.[1]
-
Action: Treat as Solid Hazardous Waste . Do not attempt to dissolve it with solvents, as this creates unnecessary volume.[1]
Scenario C: The Material is "Crusty" or Contains Crystals
Standard Disposal Workflow (Liquid)
This protocol ensures the material is chemically stable before it enters the waste stream.[1]
Step 1: Segregation
You must segregate this chemical into the Halogenated Solvent waste stream.[1]
-
Why? Halogens (Br, Cl, F) form corrosive acid gases (like HBr) when incinerated.[1] Disposal facilities use specific scrubbers for this stream.[1] Mixing it with non-halogenated fuel-blending waste (like pure ethanol) can result in heavy fines or rejection of the waste shipment.[1]
Step 2: Chemical Stabilization (The "Pro" Step)
If you are disposing of a significant volume (>50 mL) of pure monomer, do not just pour it into a 20L waste drum. The heat from the drum (often stored in warm areas) can trigger polymerization.[1]
-
Protocol: Add a radical inhibitor to the waste stream if the drum is dedicated to monomers.[1]
-
Alternative: Dilute the monomer with a compatible halogenated solvent (e.g., Dichloromethane) to <10% concentration.[1] This acts as a heat sink, preventing a runaway exotherm.[1]
Step 3: Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Glass.[1]
-
Avoid: Metal containers (unless lined), as the pyridine functionality can corrode certain metals, and dissolved iron can catalyze polymerization.
Step 4: Labeling
Affix a hazardous waste tag with the following specifics:
Decision Logic: Waste Stream Triage
The following diagram illustrates the decision-making process for disposing of old or unused stock.
Figure 1: Triage logic for determining the safety and destination of vinylpyridine waste.
Emergency Spill Response
Spills of 3-Bromo-4-vinylpyridine present an immediate respiratory and corrosive hazard.[1] The smell will be pungent and nauseating (pyridine-like).[1]
Immediate Action Protocol
-
Evacuate & Ventilate: Clear the immediate area.[1] If outside a fume hood, evacuate the lab.
-
PPE Upgrade: Standard nitrile gloves may degrade.[1] Double-glove (Nitrile over Laminate) if handling bulk.[1] Respiratory protection (Full face with Organic Vapor cartridge) is recommended if the spill is outside a hood.[1]
-
Containment: Use a "damming" technique with absorbent socks to prevent flow into floor drains.[1]
-
Neutralization/Absorption:
-
Decontamination:
-
After removing the bulk solid, wipe the surface with a mild detergent solution.
-
Odor Control: A dilute solution of 5% acetic acid can help neutralize the residual pyridine odor on surfaces only (do not mix with bulk waste), converting it to a non-volatile salt.[1]
-
Regulatory & Compliance Data
When filling out waste manifests, use the following grounding data. Note that while specific isomers may not be individually listed, they fall under "Not Otherwise Specified" (N.O.S.) categories or broad family codes.[1]
| Regulatory Body | Classification / Code | Rationale |
| EPA (RCRA) | D001 (Ignitable) | Flash point considerations.[1][4] |
| EPA (RCRA) | D038 (Pyridine) | While specific to Pyridine, derivatives often default to this or general toxicity if TCLP fails.[1] |
| DOT (Shipping) | UN 2929 | Toxic liquid, flammable, organic, n.o.s.[5] (pyridine derivative).[1][2][3][5][6] |
| Waste Type | Halogenated Solvent | Contains Bromine.[1][7][8] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
Sources
- 1. nyu.edu [nyu.edu]
- 2. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. scipoly.com [scipoly.com]
- 4. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
Personal Protective Equipment & Handling Guide: 3-Bromo-4-vinylpyridine
Executive Safety Summary
3-Bromo-4-vinylpyridine (CAS: 85331-69-9 / 100-43-6 derivative) presents a multi-faceted hazard profile that exceeds standard organic handling protocols. It is not merely an irritant; it is a corrosive lachrymator with high skin permeation potential and spontaneous polymerization risks.
-
Primary Hazards: Skin Corrosion (Category 1B), Severe Eye Damage, Skin Sensitization.[1]
-
Hidden Hazard: Spontaneous polymerization (exothermic) if stabilizers (e.g., hydroquinone) are depleted or if stored improperly.
-
Operational Mandate: All handling must occur within a certified chemical fume hood. Standard nitrile gloves are insufficient for prolonged contact.
Risk Assessment & Hazard Identification
The "Why" behind the protocol.
Effective safety relies on understanding the chemical architecture. 3-Bromo-4-vinylpyridine combines three distinct functional groups, each dictating specific PPE requirements:
| Structural Feature | Hazard Consequence | PPE/Protocol Implication |
| Pyridine Ring | Neurotoxicity & Permeation. Planar aromatic nitrogen compounds permeate nitrile rubber rapidly. | Critical: Do not rely on single-layer nitrile gloves. Use Laminate or double-gloving with immediate change protocols. |
| Vinyl Group | Reactivity & Polymerization. Susceptible to radical polymerization initiated by light/heat. Acts as an alkylating agent (sensitizer). | Storage: Must be kept at -20°C. Respiratory: High volatility/aerosolization risk requires full fume hood containment. |
| Bromine Substituent | Corrosivity & Waste Class. Increases lipophilicity (skin absorption) and dictates disposal streams. | Disposal: Must be segregated into "Halogenated Organic Waste" streams. |
The PPE Matrix
Self-Validating Protection Systems
The following matrix replaces generic advice with specific barrier technologies required for this compound.
Hand Protection (The Critical Failure Point)
Standard Nitrile gloves provide <1 minute of protection against pyridine derivatives before molecular permeation occurs.
| Activity Level | Primary Barrier | Secondary Barrier | Rationale |
| Incidental (Splash) | Nitrile (5 mil) | Nitrile (5 mil) | Double-Gloving: The outer glove absorbs the splash; the inner glove protects during removal. Change immediately upon contact. |
| Prolonged (>10 min) | Silver Shield® (Laminate) | Nitrile (Outer) | Laminate Film: The only material offering >4 hours breakthrough time for halogenated pyridines. Outer nitrile provides grip (laminate is slippery). |
| Immersion/Scale-up | Butyl Rubber | None | Butyl: Offers superior resistance to ketones and aromatics compared to nitrile or latex. |
Eye & Body Protection[2]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the lachrymatory vapor nature of vinylpyridines.
-
Face: 8-inch Face Shield required for operations involving >10 mL liquid or >5 g solid to protect against exothermic polymerization "runaways."
-
Respiratory: If work outside a fume hood is strictly unavoidable (e.g., instrument maintenance), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Storage
-
Cold Chain: Remove container from -20°C freezer only immediately before use. Allow to warm to room temperature inside the hood to prevent water condensation (which can accelerate degradation).
-
Inhibitor Check: Verify the compound is stabilized (typically with 100-500 ppm hydroquinone). If the liquid appears viscous or cloudy, polymerization may have initiated—do not heat.
Phase 2: Weighing & Transfer
Goal: Minimize aerosol generation.
-
Static Control: Vinyl compounds are static-prone. Use an anti-static gun or polonium strip if weighing solids.
-
Liquid Transfer: Use positive-displacement pipettes or glass syringes. Avoid plastic syringes if possible, as pyridines can swell standard polypropylene plungers, leading to jamming and splashes.
Phase 3: Reaction & Quenching
-
Inert Atmosphere: Run all reactions under Nitrogen or Argon. Oxygen acts as a radical initiator for the vinyl group.
-
Exotherm Management: Have an ice bath ready. The vinyl group can polymerize exothermically; if the reaction temperature spikes unexpectedly, cool immediately.
Phase 4: Decontamination
-
Surface Decon: Wipe surfaces with 5% dilute HCl (converts the pyridine to the non-volatile pyridinium salt), followed by soap and water.
-
Tool Cleaning: Rinse glassware with acetone, then soak in an acid bath.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for handling 3-Bromo-4-vinylpyridine, ensuring safety protocols scale with the operation.
Figure 1: Operational safety workflow for handling 3-Bromo-4-vinylpyridine, delineating PPE escalation based on scale and stability checks.
Emergency Response & Disposal
Emergency Procedures
-
Skin Contact: Immediate flush with water for 15 minutes.[2] Do not use ethanol/solvents (increases absorption). If available, use Polyethylene Glycol 400 (PEG-400) mixed with water for initial rinse to solubilize the organic efficiently.
-
Spill: Evacuate the area. Absorb with vermiculite or sand.[3] Do not use paper towels (high surface area + flammable liquid = fire risk).
Waste Disposal Strategy
Because this molecule contains Bromine, it cannot be processed with standard organic solvents in many jurisdictions.
| Waste Stream | Criteria | Action |
| Halogenated Organic | Contains Br, Cl, F, I | MANDATORY. Collect in "Halogenated" carboy. Do not mix with non-halogenated solvents to avoid incineration surcharges. |
| Solid Waste | Contaminated gloves/wipes | Double-bag in chemically resistant bags (4-mil polyethylene) and label as "Toxic/Corrosive Solids." |
| Aqueous Waste | Quench water/Acid wash | Adjust pH to 6-8 before disposal, or collect as "Aqueous Toxic" if pyridine content remains high. |
References
-
G-Biosciences. (2017).[4] Safety Data Sheet: 4-Vinylpyridine (Stabilized).[5]Link
-
Fisher Scientific. (2021). Safety Data Sheet: 3-Bromopyridine.[6][7] (Structural Analog Data). Link
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Pyridine Derivatives).Link
-
Yale University EHS. (2023). Nitrile Glove Chemical Compatibility Reference.[8][9]Link
-
ETH Zürich. (2022). Disposal of Halogenated Waste Guidelines.Link
Sources
- 1. scipoly.com [scipoly.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
